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Core Science & Biosynthesis

Foundational

What is the structure of 4-(4-Methylphenyl)sulfonylpiperidine?

An In-Depth Technical Guide on the Core Structure of 1-[(4-Methylphenyl)sulfonyl]piperidine Abstract 1-[(4-Methylphenyl)sulfonyl]piperidine, commonly referred to as N-tosylpiperidine, is a foundational building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Structure of 1-[(4-Methylphenyl)sulfonyl]piperidine

Abstract

1-[(4-Methylphenyl)sulfonyl]piperidine, commonly referred to as N-tosylpiperidine, is a foundational building block in modern organic synthesis and medicinal chemistry. Its structure, which combines the conformational rigidity of a piperidine ring with the robust electronic and chemical properties of a p-toluenesulfonyl (tosyl) group, renders it an invaluable intermediate. This guide provides a detailed examination of its molecular structure, spectroscopic characteristics, synthesis protocols, and its pivotal role as a scaffold in the development of therapeutic agents. We will delve into the causality behind its synthetic pathways and its utility in drug design, offering field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of 1-[(4-Methylphenyl)sulfonyl]piperidine is critical to leveraging its full potential in chemical synthesis.

Nomenclature and Structural Formalism

The nomenclature for sulfonylated piperidines can be ambiguous. The title "4-(4-Methylphenyl)sulfonylpiperidine" could imply substitution at the 4-position of the piperidine ring. However, the most chemically stable, synthetically common, and professionally relevant isomer involves the sulfonyl group's attachment to the piperidine nitrogen. Therefore, this guide focuses on 1-[(4-Methylphenyl)sulfonyl]piperidine (CAS No. 4703-22-4) , hereafter referred to as N-tosylpiperidine.[1]

The core structure consists of two key moieties:

  • Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. In its ground state, it predominantly adopts a chair conformation to minimize torsional and steric strain.

  • p-Toluenesulfonyl (Tosyl) Group: An aromatic sulfonyl group derived from p-toluenesulfonic acid. It is a strong electron-withdrawing group and an excellent leaving group in its chloride form, making it ideal for the sulfonylation of amines.

These two components are linked via a robust sulfonamide bond (S-N) , a functional group of significant interest in medicinal chemistry due to its chemical stability and hydrogen-bonding capabilities.[2][3]

Physicochemical Data

The fundamental properties of N-tosylpiperidine are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Registry Number 4703-22-4[1]
Molecular Formula C₁₂H₁₇NO₂S[1]
Molecular Weight 239.34 g/mol [1]
Appearance White to off-white crystalline powder[4]
Melting Point 71.2 °C (approx.)[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2[1]
InChIKey IGWGXOHABPCPHZ-UHFFFAOYSA-N[1]
Spectroscopic Signature

Structural confirmation is paramount. The expected spectroscopic data for N-tosylpiperidine are as follows:

  • ¹H NMR: Protons on the piperidine ring would appear as multiplets in the aliphatic region. The methyl protons of the tosyl group would present as a singlet around 2.4 ppm. The aromatic protons would show up as two distinct doublets in the 7-8 ppm range, characteristic of a para-substituted benzene ring.

  • ¹³C NMR: Signals corresponding to the distinct carbons of the piperidine ring, the methyl carbon, and the four unique aromatic carbons of the tosyl group would be observed.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the sulfonamide group (S=O stretches) would be visible around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 239, with characteristic fragmentation patterns corresponding to the loss of the tosyl or piperidine moieties.

Synthesis and Experimental Protocol

The synthesis of N-tosylpiperidine is a robust and scalable process, exemplifying a classic nucleophilic substitution reaction.

Synthetic Workflow and Mechanism

The primary route involves the reaction of piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.

Causality: The mechanism is driven by the nucleophilic piperidine nitrogen attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The tosyl chloride serves as an activated form of toluenesulfonic acid, designed for this transformation. The base, typically triethylamine or pyridine, is crucial; it acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting piperidine and driving the reaction to completion.

synthesis_workflow Piperidine Piperidine Reaction Nucleophilic Acyl Substitution Piperidine->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 1-[(4-Methylphenyl)sulfonyl]piperidine Reaction->Product Primary Product Byproduct [Base-H]+Cl- Salt Reaction->Byproduct Byproduct

Caption: Synthetic workflow for N-tosylpiperidine formation.

Self-Validating Experimental Protocol

This protocol is designed for high yield and purity, with integrated checkpoints for validation.

Materials:

  • Piperidine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 eq) and anhydrous DCM. Dissolve completely. Add triethylamine (1.2 eq). Cool the flask to 0 °C using an ice bath. Rationale: Cooling controls the initial exothermic reaction and prevents side reactions.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring piperidine mixture over 30 minutes. Rationale: Slow addition maintains temperature control and ensures homogeneous mixing.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Self-Validation: The disappearance of the piperidine spot (visualized with ninhydrin stain) and the appearance of a new, UV-active product spot confirms conversion.

  • Aqueous Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (removes TEA), saturated NaHCO₃ (removes residual acid), and brine (removes water). Rationale: Each wash systematically removes specific impurities, ensuring a cleaner crude product.

  • Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol/water to yield the final product as a white crystalline solid. Self-Validation: A sharp melting point and clean NMR spectrum of the recrystallized product will confirm high purity.

Applications in Drug Development and Research

The N-tosylpiperidine scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[5]

The Sulfonamide-Piperidine Pharmacophore

The combination of the sulfonamide and piperidine moieties confers several advantageous properties for drug design:

  • Structural Rigidity: The piperidine ring provides a conformationally restricted scaffold, which helps in optimizing ligand-receptor binding by reducing the entropic penalty.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H, if present) and acceptor (S=O), facilitating strong interactions with biological targets like enzymes and receptors.[2]

  • Metabolic Stability: The tosyl group is generally stable to metabolic degradation. Its electron-withdrawing nature also deactivates the piperidine nitrogen, preventing metabolic N-dealkylation.

  • Modularity: The core structure allows for synthetic diversification at multiple points on both the piperidine and the tosyl rings, enabling the generation of large compound libraries for screening.

applications cluster_apps Therapeutic Applications Core { 1-Tosylpiperidine Core | A Privileged Scaffold} Antibacterial Antibacterial Agents (e.g., vs. Xoo, Xac) Core:port->Antibacterial Antimalarial Antimalarial Compounds (N-sulfonylpiperidine tetraoxanes) Core:port->Antimalarial EnzymeInhibitor Enzyme Inhibitors (e.g., Urease, AChE) Core:port->EnzymeInhibitor CNS CNS Receptor Ligands (Piperidine as key scaffold) Core:port->CNS

Caption: The N-Tosylpiperidine core as a launchpad for diverse therapeutic agents.

Examples of Bioactive Derivatives

Research has demonstrated the broad utility of this scaffold in developing novel therapeutics.

Therapeutic AreaTarget/ActivityStructural Class ExampleReference
Antibacterial Plant Pathogens (Xoo, Xac)Sulfonamide derivatives with piperidine fragments[3]
Antiparasitic Plasmodium falciparum (Malaria)N-sulfonylpiperidine dispiro-1,2,4,5-tetraoxanes[6]
Enzyme Inhibition Urease, Acetylcholinesterase (AChE)1,3,4-Oxadiazole-piperidine-sulfonamide hybrids[2][7]
Synthetic Intermediate H1 Receptor AntagonistPrecursor for Levocabastine synthesis[8]

Conclusion

1-[(4-Methylphenyl)sulfonyl]piperidine is a molecule of significant strategic importance. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for the modern chemist. Beyond its role as a stable protecting group, its core structure forms the basis of numerous pharmacologically active compounds, underscoring its status as a privileged scaffold in the ongoing quest for novel therapeutics. This guide has provided the foundational knowledge required for researchers and drug development professionals to effectively utilize this versatile compound in their work.

References

  • 4-(4-METHANESULFONYL-PHENYL)-PIPERIDINE CAS 885274-65-7 Life Science Database . Reagent Database. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} . SciELO. Available at: [Link]

  • Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling . Asian Journal of Chemistry. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies . ResearchGate. Available at: [Link]

  • Scheme 1 Synthesis of 1-tosylpiperidine-4-one . ResearchGate. Available at: [Link]

  • 1-[(4-Methylphenyl)sulfonyl]piperidine . CAS Common Chemistry. Available at: [Link]

  • N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA . PubMed. Available at: [Link]

  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids . Academia.edu. Available at: [Link]

  • Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . ResearchGate. Available at: [Link]

Sources

Exploratory

A Technical Guide to 1-(4-Methylphenyl)sulfonylpiperidine: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth technical overview of 1-(4-Methylphenyl)sulfonylpiperidine, a key chemical intermediate in synthetic and medicinal chemistry. Commonly known as 1-tosylpiperidine, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of 1-(4-Methylphenyl)sulfonylpiperidine, a key chemical intermediate in synthetic and medicinal chemistry. Commonly known as 1-tosylpiperidine, this compound is valued for its role as a stable amine-protected building block and as a scaffold for the development of novel chemical entities. This document details its chemical and physical properties, provides an expert analysis of its spectroscopic characteristics, outlines a reliable synthesis protocol with mechanistic insights, and discusses its applications, particularly in the field of drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing scientific integrity, experimental causality, and authoritative sourcing.

Nomenclature and Compound Identification

The formal IUPAC name for the compound of interest is 1-(4-methylphenyl)sulfonylpiperidine .[1] The user-provided name, "4-(4-Methylphenyl)sulfonylpiperidine," is incorrect as it implies attachment at the 4-position of the piperidine ring, whereas the sulfonyl group is bonded to the nitrogen atom at position 1. This distinction is critical for structural accuracy and database searches. The compound is widely recognized by several synonyms, most notably 1-tosylpiperidine or N-tosylpiperidine.[1][2]

IdentifierValueSource(s)
IUPAC Name 1-(4-methylphenyl)sulfonylpiperidine[1]
Common Names 1-Tosylpiperidine, N-Tosylpiperidine, 1-(p-Tolylsulfonyl)piperidine[1][2]
CAS Number 4703-22-4[1][2]
Molecular Formula C₁₂H₁₇NO₂S[2]
Molecular Weight 239.34 g/mol [1][2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2[2][3]
InChIKey IGWGXOHABPCPHZ-UHFFFAOYSA-N[2]

Physicochemical Properties

1-Tosylpiperidine is a stable, solid compound under standard conditions. Its physicochemical properties make it suitable for a wide range of organic reactions, offering good solubility in common organic solvents while being relatively insoluble in water.

PropertyValueSource(s)
Appearance Solid (Typically white to off-white crystalline powder)
Melting Point 71.2 °C[2]
Solubility 20 µg/mL (in aqueous solution at pH 7.4)[1]
XLogP3-AA 2.3[1]
Topological Polar Surface Area 45.8 Ų[1]

Spectroscopic Characterization: An Expert Perspective

Definitive structural confirmation of 1-tosylpiperidine relies on standard spectroscopic methods. As a senior application scientist, the following data represent the expected spectral signatures based on the compound's molecular structure and data from analogous compounds.[4]

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to each unique proton environment:

  • Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system. Two doublets are expected in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the sulfonyl group (δ ~7.64 ppm) will appear downfield from the protons ortho to the methyl group (δ ~7.32 ppm) due to the electron-withdrawing effect of the SO₂ group.[4]

  • Piperidine Protons (α to Nitrogen): The four protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by both the nitrogen and the strongly electron-withdrawing sulfonyl group. They are expected to appear as a multiplet around δ 2.8-3.1 ppm.[4]

  • Piperidine Protons (β and γ): The remaining six protons of the piperidine ring (C3, C4, C5) are further from the sulfonyl group and will appear upfield as a complex multiplet, likely around δ 1.4-1.7 ppm.[4]

  • Methyl Protons: The methyl group on the tolyl ring will produce a sharp singlet at approximately δ 2.43 ppm.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals:

  • Aromatic Carbons: Four signals for the aromatic ring. The carbon attached to the sulfur (ipso-carbon) will be around δ 133.3 ppm, and the methyl-bearing carbon will be around δ 143.3 ppm. The two sets of CH carbons will appear around δ 129.5 ppm and δ 127.7 ppm.[4]

  • Piperidine Carbons: Three signals for the piperidine ring. The carbons alpha to the nitrogen (C2, C6) will be the most downfield of the aliphatic signals, around δ 46.9 ppm. The beta carbons (C3, C5) will be around δ 25.2 ppm, and the gamma carbon (C4) will appear furthest upfield at approximately δ 23.5 ppm.[4]

  • Methyl Carbon: A single signal for the methyl carbon at approximately δ 21.5 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks for 1-tosylpiperidine are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which typically appear in the regions of 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Synthesis and Mechanistic Workflow

The synthesis of 1-tosylpiperidine is a classic example of nucleophilic substitution at a sulfonyl chloride, a robust and high-yielding reaction fundamental to medicinal chemistry.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely used method for preparing 1-tosylpiperidine is the reaction of piperidine with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is typically performed under Schotten-Baumann conditions, which involve an amine, an acylating agent (here, a sulfonyl chloride), and a base to neutralize the acidic byproduct (HCl). The choice of a base and solvent is critical for achieving high yield and purity.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine, to the solution. Cool the flask to 0 °C in an ice bath. The base acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the starting piperidine.

  • Tosyl Chloride Addition: Dissolve 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.05 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the stirring piperidine solution at 0 °C over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and piperidine), saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often a solid that can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of tosyl chloride, followed by elimination of the chloride ion and deprotonation by the base.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products piperidine Piperidine (Nucleophile) attack Nucleophilic Attack (N on S) piperidine->attack tosyl_cl Tosyl Chloride (Electrophile) tosyl_cl->attack intermediate Tetrahedral Intermediate Formation attack->intermediate Forms elimination Chloride Elimination intermediate->elimination Collapses deprotonation Deprotonation (by Base) elimination->deprotonation Generates Protonated Amine product 1-Tosylpiperidine deprotonation->product byproduct Base-HCl Salt deprotonation->byproduct

Caption: Reaction mechanism for the synthesis of 1-tosylpiperidine.

Experimental Workflow Diagram

This diagram illustrates the logical flow from starting materials to the final purified product.

G start Start: Piperidine & Tosyl Chloride in Solvent add_base 1. Add Base (e.g., Et3N) Cool to 0 °C start->add_base react 2. Stir at RT (12-18h) add_base->react monitor 3. Monitor via TLC react->monitor workup 4. Aqueous Work-up (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete isolate 5. Dry (Na2SO4) & Concentrate workup->isolate purify 6. Purify (Recrystallization or Chromatography) isolate->purify end End: Pure 1-Tosylpiperidine purify->end

Caption: Step-by-step experimental workflow for synthesis.

Chemical Reactivity and Applications in Drug Development

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5][6] The tosylated form, 1-tosylpiperidine, serves two primary roles: as a protected intermediate and as a foundational building block.

Role as a Protecting Group

The tosyl group is an excellent protecting group for secondary amines like piperidine. Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This allows chemists to perform reactions on other parts of a molecule without interference from the amine. The tosyl group is robust and stable to a wide range of acidic, basic, and oxidative/reductive conditions, making it highly versatile. Deprotection, when desired, can be achieved under specific, often harsh, reducing conditions (e.g., HBr/phenol or sodium amalgam).

Use as a Synthetic Intermediate

1-Tosylpiperidine and its derivatives are crucial building blocks for more complex molecular architectures. The piperidine ring provides a three-dimensional structure that is often beneficial for binding to biological targets.[6] Starting from simple derivatives like 1-tosylpiperidine-4-carboxylic acid[7] or 1-tosylpiperidin-4-one,[8] chemists can elaborate the structure to create libraries of compounds for screening. These scaffolds are central to the synthesis of agents targeting a wide array of diseases.[9][10] The benzoylpiperidine fragment, for instance, is a key component in many antipsychotic agents.[11]

Logical Relationships in Medicinal Chemistry

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Areas & Applications parent 1-Tosylpiperidine (Core Scaffold) ketone 1-Tosylpiperidin-4-one parent->ketone acid 1-Tosylpiperidine-4- carboxylic acid parent->acid other Other Substituted Piperidines parent->other cns CNS Agents (Antipsychotics) ketone->cns antidiabetic Antidiabetic Agents acid->antidiabetic scaffolds General Drug Scaffolds other->scaffolds

Caption: Role of 1-tosylpiperidine as a scaffold for drug discovery.

Safety and Handling

1-(4-Methylphenyl)sulfonylpiperidine is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Methylphenyl)sulfonylpiperidine is a compound of significant utility for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, predictable spectroscopic signature, and straightforward, high-yielding synthesis make it an invaluable tool. Its primary role as a stable, protected form of the medicinally important piperidine scaffold allows for the construction of complex and diverse molecules with potential therapeutic applications. This guide provides the foundational knowledge required for the effective use and synthesis of this versatile chemical building block.

References

  • PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]piperidine. American Chemical Society. Available from: [Link]

  • PubChem. N'-((E)-(4-Fluorophenyl)methylidene)-1-((4-methylphenyl)sulfonyl)-4-piperidinecarbohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a related synthesis. Available from: [Link]

  • PubChem. Piperidine, 1-(p-tolylsulfonyl)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(4-Methylphenyl)sulfonyl-4-(2-methylpropyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • ChemIndex. 1-[(4-metilfenil) sülfonil] piperidin. Available from: [Link]

  • GSRS. 1-(P-TOLYLSULFONYL)PIPERIDINE. U.S. Food and Drug Administration. Available from: [Link]

  • Matrix Fine Chemicals. 1-(4-METHYLBENZENESULFONYL)PIPERIDINE. Available from: [Link]

  • Chemical Synthesis Database. 3,5-dimethylene-1-tosyl-piperidine. Available from: [Link]

  • PubChem. 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 1-TOSYL-4-PIPERIDON. Wiley. Available from: [Link]

  • LookChem. (2S)-1-Tosyl-piperidine-2-carboxylic acid. Available from: [Link]

  • Inxight Drugs. 1-(p-Tolylsulfonyl)piperidine. National Center for Advancing Translational Sciences. Available from: [Link]

  • ChemSynthesis. 1-(2-tosylethyl)piperidine. Available from: [Link]

  • ChemicalRegister. Piperidine, 1-[[4-[[(2-hydroxyphenyl)methylene]amino]phenyl]sulfonyl]-. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Mar. Drugs, 2022. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem, 2024. Available from: [Link]

  • ResearchGate. Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. Available from: [Link]

  • National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Org. Process Res. Dev., 2023. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 2024. Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

Sources

Foundational

Technical Monograph: 4-(4-Methylphenyl)sulfonylpiperidine Scaffolds in Medicinal Chemistry

Executive Summary This technical guide profiles 4-(4-Methylphenyl)sulfonylpiperidine (often abbreviated as 4-Tosylpiperidine ), a critical pharmacophore in modern drug discovery. Unlike its common sulfonamide isomer (N-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-(4-Methylphenyl)sulfonylpiperidine (often abbreviated as 4-Tosylpiperidine ), a critical pharmacophore in modern drug discovery. Unlike its common sulfonamide isomer (N-tosylpiperidine), this compound features a sulfone group attached directly to the piperidine carbon skeleton at position 4. This structural distinction preserves the secondary amine functionality, allowing for further derivatization and salt formation (e.g., Hydrochloride).

This guide addresses the nomenclature confusion common in database searching, details the synthesis of the hydrochloride salt, and outlines its application as a building block for GPCR ligands, protease inhibitors, and ion channel modulators.

Part 1: Chemical Identity & Nomenclature Resolution

The "Isomer Trap": N-Tosyl vs. 4-Tosyl

A frequent error in procurement and database searching is confusing the sulfonamide (N-substituted) with the sulfone (C-substituted).

  • N-Tosylpiperidine (Sulfonamide): The tosyl group is on the nitrogen. The nitrogen is non-basic.

  • 4-Tosylpiperidine (Sulfone): The tosyl group is on the C4 carbon. The nitrogen is a secondary amine (basic) and can form stable salts (e.g., HCl).

Identity Data Table
Property4-(4-Methylphenyl)sulfonylpiperidine (Target)1-[(4-Methylphenyl)sulfonyl]piperidine (Common Confusion)
Common Name 4-Tosylpiperidine N-Tosylpiperidine
Functional Group Sulfone (C-SO₂-C)Sulfonamide (N-SO₂-C)
Basicity Basic (Secondary Amine)Neutral (Non-basic)
Salt Form Hydrochloride (HCl) commonDoes not form stable mineral acid salts
CAS (Free Base) 31059-54-0 4703-22-4
CAS (HCl Salt) 676527-73-4 N/A
Molecular Formula C₁₂H₁₇NO₂SC₁₂H₁₇NO₂S
IUPAC Name 4-[(4-methylphenyl)sulfonyl]piperidine1-[(4-methylphenyl)sulfonyl]piperidine
Structural Visualization

The following diagram illustrates the critical structural difference and the nomenclature taxonomy.

IsomerDistinction Root Tosylpiperidine Isomers (C12H17NO2S) NTosyl N-Tosylpiperidine (Sulfonamide) CAS: 4703-22-4 Root->NTosyl Substitution at N1 CTosyl 4-Tosylpiperidine (Sulfone) CAS: 31059-54-0 Root->CTosyl Substitution at C4 PropN Nitrogen is blocked. Non-basic. Protecting Group Strategy. NTosyl->PropN PropC Nitrogen is free (NH). Basic (Forms HCl salt). Pharmacophore Scaffold. CTosyl->PropC

Figure 1: Structural taxonomy distinguishing the target 4-sulfone scaffold from the common N-sulfonamide protecting group.

Part 2: Physicochemical Properties & Analogues

Key Properties (HCl Salt)
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in water, DMSO, and Methanol. Limited solubility in non-polar solvents (Hexane, Et₂O) due to ionic character.

  • Hygroscopicity: The HCl salt is moderately hygroscopic; store under inert atmosphere (Argon/Nitrogen) with desiccant.

  • pKa: ~10.5 (Calculated for the piperidine nitrogen).

Synonyms and Database Keywords

When searching patent literature or chemical vendors, use the following hierarchy of terms:

  • Primary: 4-(4-Methylphenyl)sulfonylpiperidine hydrochloride

  • Secondary: 4-Tosylpiperidine HCl; 4-(p-Tolylsulfonyl)piperidine hydrochloride

  • Systematic: Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)

Structural Analogues (Scaffold Hopping)

Researchers often substitute the p-tolyl group to tune lipophilicity or metabolic stability.

Analogue NameModificationApplication Focus
4-(Phenylsulfonyl)piperidine Removal of methyl groupReduces steric bulk; baseline for SAR studies.
4-(4-Fluorophenyl)sulfonylpiperidine Methyl → FluorineIncreases metabolic stability (blocks oxidation).
4-(4-Chlorophenyl)sulfonylpiperidine Methyl → ChlorineIncreases lipophilicity (LogP); common in 5-HT6 ligands.

Part 3: Synthetic Protocol (Self-Validating)

The synthesis of 4-tosylpiperidine hydrochloride is non-trivial because direct sulfonation of piperidine usually attacks the nitrogen. The robust route utilizes a Sulfide Oxidation Strategy involving N-protection, nucleophilic substitution, oxidation, and deprotection.

Reaction Workflow Diagram

SynthesisWorkflow Start 4-Chloropiperidine HCl (Starting Material) Step1 1. N-Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-chloropiperidine Step1->Inter1 Step2 2. Thiol Substitution (p-Toluenethiol, K2CO3, DMF) Inter1->Step2 Inter2 Sulfide Intermediate (Thioether) Step2->Inter2 Step3 3. Oxidation (mCPBA or Oxone) Inter2->Step3 Inter3 Sulfone Intermediate (N-Boc-4-tosylpiperidine) Step3->Inter3 Step4 4. Deprotection (4M HCl in Dioxane) Inter3->Step4 Final 4-Tosylpiperidine HCl (Final Product) Step4->Final

Figure 2: Step-wise synthetic pathway via sulfide oxidation, ensuring regioselectivity at the C4 position.

Detailed Methodology

Objective: Synthesis of 4-(4-Methylphenyl)sulfonylpiperidine Hydrochloride.

Step 1: Nucleophilic Substitution (Formation of Thioether)

  • Reagents: N-Boc-4-chloropiperidine (1.0 eq), p-Toluenethiol (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-4-chloropiperidine in DMF under N₂ atmosphere.

    • Add K₂CO₃ and p-Toluenethiol.

    • Heat to 80°C for 12–16 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1). The chloride starting material (Rf ~0.6) should disappear, replaced by the sulfide (Rf ~0.5).

    • Workup: Dilute with water, extract with EtOAc. Wash organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Step 2: Chemoselective Oxidation (Sulfide → Sulfone)

  • Reagents: Sulfide intermediate (from Step 1), m-Chloroperbenzoic acid (mCPBA, 2.5 eq), DCM.

  • Procedure:

    • Dissolve the sulfide in DCM at 0°C.

    • Add mCPBA portion-wise (exothermic reaction).

    • Stir at room temperature for 4 hours. Validation: LC-MS should show mass shift corresponding to +32 Da (addition of two oxygens).

    • Workup: Quench with aqueous Na₂S₂O₃ (to remove excess peroxide). Wash with NaHCO₃.[1]

Step 3: Deprotection (Salt Formation)

  • Reagents: N-Boc-sulfone intermediate, 4M HCl in Dioxane.

  • Procedure:

    • Dissolve intermediate in minimal Dioxane or MeOH.

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid, wash with cold diethyl ether (to remove non-polar impurities), and dry under vacuum.

    • Yield: Typically 60–75% overall.

Part 4: Applications in Drug Discovery[8]

GPCR Ligand Design (5-HT6 & Dopamine)

The 4-arylsulfonylpiperidine moiety is a "privileged structure" in neuropharmacology.

  • Mechanism: The sulfone group acts as a hydrogen bond acceptor, mimicking the sulfonyl moiety found in many sulfonamide-based GPCR antagonists, but with a different vector due to the C-linkage.

  • Example: It serves as the core scaffold for 5-HT6 antagonists used in cognitive enhancement research (Alzheimer's disease models). The piperidine nitrogen is often alkylated with benzyl or indole groups to engage the hydrophobic pocket of the receptor [1].

Protease Inhibitors (MMP & Cathepsin)

In Matrix Metalloproteinase (MMP) inhibitors, the sulfone group provides rigid spacing and metabolic stability compared to amide linkers.

  • Structure-Activity Relationship (SAR): The 4-position sulfone locks the aryl group in an equatorial conformation, which is often critical for fitting into the S1' or S2' pockets of proteases like MMP-13 [2].

Sigma Receptor Ligands

Substituted 4-benzyl and 4-arylsulfonyl piperidines have shown high affinity for Sigma-1 (σ1) receptors. The sulfone linker provides a unique electronic environment that differentiates selectivity between σ1 and σ2 subtypes [3].

References

  • Venkatesan, A. et al. (2003). "Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry.

  • Ligneau, X. et al. (2013). "Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands." Elsevier / European Journal of Medicinal Chemistry.

  • Bahrami, K. et al. (2010).[2][3] "Selective Oxidation of Sulfides to Sulfones." Journal of Organic Chemistry. (Methodology basis for Step 2).

  • PubChem Compound Summary. (2024). "4-(4-Methylphenyl)sulfonylpiperidine." National Library of Medicine.

Sources

Exploratory

Foundational research on N-tosylpiperidine derivatives.

Foundational Research on N-Tosylpiperidine Derivatives A Technical Guide for Synthetic Chemists and Drug Developers Executive Summary N-Tosylpiperidine (1-(p-Toluenesulfonyl)piperidine) represents a cornerstone scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Research on N-Tosylpiperidine Derivatives A Technical Guide for Synthetic Chemists and Drug Developers

Executive Summary

N-Tosylpiperidine (1-(p-Toluenesulfonyl)piperidine) represents a cornerstone scaffold in medicinal chemistry, serving dual roles as a robustly protected amine intermediate and a bioactive sulfonamide pharmacophore.[1] This guide synthesizes foundational protocols for its synthesis, advanced C-H functionalization strategies, and emerging therapeutic applications in oncology and antimicrobial research. It is designed to move beyond basic textbook definitions, offering actionable, self-validating experimental workflows.

Part 1: Core Chemistry & Synthesis

The formation of N-tosylpiperidine is a nucleophilic substitution at the sulfur atom of


-toluenesulfonyl chloride (TsCl). While conceptually simple, the choice of base and solvent dictates the impurity profile and yield.
Mechanistic Pathway

The reaction proceeds via an


-like attack of the piperidine nitrogen lone pair onto the sulfonyl sulfur, displacing chloride. The sulfonyl group exerts a strong electron-withdrawing effect, rendering the resulting sulfonamide extremely stable to acid and base, which is critical for subsequent ring functionalizations.
Experimental Protocol: Standard Pyridine-Mediated Synthesis

Rationale: Pyridine acts as both the solvent and the acid scavenger (proton sponge), driving the equilibrium forward by neutralizing the HCl byproduct.

Materials:

  • Piperidine (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
    
  • Pyridine (Anhydrous, 10 V relative to piperidine)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous pyridine. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add TsCl portion-wise to the pyridine. Ensure full dissolution.

  • Reaction: Add piperidine dropwise via syringe pump (rate: 1 mL/min) to control exotherm.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and protonate any unreacted amine.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Water if necessary.
    

Data Validation:

  • Yield Expectations: >90%

  • Appearance: White to off-white crystalline solid.[2]

  • 
     NMR Diagnostic:  Look for the 
    
    
    
    aromatic system of the tosyl group (
    
    
    7.3–7.8 ppm) and the methyl singlet (
    
    
    2.43 ppm).

Part 2: Advanced Functionalization (C-H Activation)

The N-tosyl group is not merely a protecting group; it is a directing group for lithiation. The sulfonyl moiety acidifies the


-protons of the piperidine ring, allowing for regiospecific functionalization.
-Lithiation and Electrophile Trapping

Direct functionalization at the C2 position is achieved via lithiation followed by electrophilic trapping. This overcomes the need for de novo synthesis of substituted piperidines.

Mechanism:

  • Deprotonation:

    
    -BuLi/TMEDA removes the equatorial proton at C2.
    
  • Stabilization: The N-sulfonyl oxygen coordinates the Lithium cation, stabilizing the carbanion (Dipole-stabilized carbanion).

  • Substitution: Addition of an electrophile (

    
    ) yields the 2-substituted derivative.
    

DOT Diagram: C-H Activation Workflow

CH_Activation Start N-Tosylpiperidine Intermediate α-Lithio Species (Dipole Stabilized) Start->Intermediate Deprotonation Reagent s-BuLi / TMEDA (-78°C, THF) Reagent->Intermediate Catalyst/Base Product 2-Substituted N-Tosylpiperidine Intermediate->Product Trapping Electrophile Electrophile (E+) (e.g., MeI, R-CHO) Electrophile->Product

Caption: Regioselective C2-functionalization via lithiation-trapping sequence directed by the sulfonyl moiety.

Part 3: Therapeutic Utility & Biological Applications

Recent research has repurposed N-tosylpiperidine derivatives from simple intermediates to active pharmacophores.

Anticancer Activity

Derivatives modified with trifluoromethyl or specific sulfonamide substitutions have shown potency against Esophageal Adenocarcinoma (EAC) .[3]

  • Mechanism: Downregulation of anti-apoptotic proteins BCL2 and MCL1 .[3]

  • Pathway: Inhibition of STAT3 phosphorylation and

    
    -catenin levels.[3]
    
  • Potency:

    
     values in the low micromolar range (0.8–1.0 µM).[3]
    
Antifungal Properties

Specific derivatives exhibit activity against Madurella mycetomatis (causative agent of eumycetoma) and Candida species.

  • Key Insight: The sulfonamide bond mimics the transition state of certain enzymatic hydrolysis reactions, acting as a competitive inhibitor.

Summary of Biological Activity

Therapeutic AreaTarget / MechanismKey Derivative FeaturesRef
Oncology BCL2/MCL1 DownregulationTrifluoromethyl substituents[3]
Antifungal Madurella mycetomatisSalicylanilide-like scaffolds[3]
Alzheimer's Acetylcholinesterase (AChE)Benzyl-substituted piperidines[1]

Part 4: Deprotection Strategies

The stability of the tosyl group is a double-edged sword. Removing it requires specific conditions that must be compatible with other functional groups introduced during synthesis.[4][5]

Reductive Cleavage (Single-Electron Transfer)
  • Reagents: Sodium Naphthalenide (

    
    ) or Samarium Diiodide (
    
    
    
    ).
  • Mechanism: Electron transfer to the S-N bond generates a radical anion, which fragments into the amine and sulfinate.

  • Utility: Best for substrates sensitive to acid.

Acidic Hydrolysis (Harsh)
  • Reagents: HBr in Acetic Acid + Phenol.

  • Role of Phenol: Acts as a scavenger for the generated bromonium/sulfonium species to prevent recombination or bromination of the ring.

  • Utility: robust substrates; standard for peptide synthesis workflows.

DOT Diagram: Experimental Workflow & Deprotection

Workflow Substrate Piperidine Precursor Reaction Reaction: TsCl + Pyridine (0°C -> RT, 4h) Substrate->Reaction Workup Workup: Quench (HCl) Extract (DCM) Reaction->Workup Purification Purification: Recrystallization (EtOH) Workup->Purification Deprotection Deprotection Options Purification->Deprotection MethodA Method A: Na/Naphthalene (Reductive) Deprotection->MethodA Acid Sensitive MethodB Method B: HBr/AcOH (Acidic) Deprotection->MethodB Acid Stable Final Free Amine Product MethodA->Final MethodB->Final

Caption: Complete synthetic lifecycle from protection to deprotection, highlighting decision points based on substrate stability.

References

  • Marcotullio, M. C., et al. (2006).[6] "A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines." Synthesis, 2006(16), 2760-2766. Link

  • Coldham, I., & Leonori, D. (2010). "Deprotection of N-Tosylpiperidines." Organic Syntheses, 87, 226. Link

  • El-Sawy, E. R., et al. (2024). "Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives." Biomedicines, 12(7), 1621. Link

  • Nayak, S. K. (2000).[7] "A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents."[7] Synthesis, 2000(11), 1575-1578. Link

  • Roque, J. B., et al. (2020).[5] "C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." Science, 367(6477), 538-545. Link

Sources

Foundational

Technical Guide: Biological Activity & Medicinal Chemistry of Sulfonylpiperidines

Executive Summary The sulfonylpiperidine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring nitrogen-linked to a sulfonyl group ( ). This moiety serves as a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylpiperidine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring nitrogen-linked to a sulfonyl group (


). This moiety serves as a critical pharmacophore in drug discovery due to its ability to orient substituents in specific spatial vectors, facilitating high-affinity interactions with diverse biological targets.

This technical guide provides a comprehensive analysis of the sulfonylpiperidine class, focusing on its two most prominent therapeutic applications: Metabolic Regulation (11


-HSD1 inhibition)  and Oncology (VEGFR-2 inhibition) . It details synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for biological evaluation.[1]

Core Chemical Architecture & Synthesis

The Scaffold

The sulfonylpiperidine core functions as a rigid linker. The sulfonyl group acts as a hydrogen bond acceptor and provides a distinct "kink" in the molecular geometry, while the piperidine ring offers a lipophilic scaffold capable of diverse substitution patterns (C2, C3, C4 positions) to tune solubility and target selectivity.

Synthetic Workflow

The formation of the sulfonamide bond is the rate-determining step in generating these libraries. The standard protocol involves the nucleophilic attack of the piperidine nitrogen on a sulfonyl chloride electrophile.

Figure 1: General Synthesis Workflow

SynthesisWorkflow Piperidine Substituted Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Base Base Catalyst (Et3N / DIPEA) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product N-Sulfonylpiperidine (Target Scaffold) Intermediate->Product Elimination Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the generation of N-sulfonylpiperidine libraries.

Detailed Synthetic Protocol

Objective: Synthesis of N-arylsulfonylpiperidine derivatives.

Reagents:

  • Substituted Piperidine (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the substituted piperidine (1.0 mmol) and anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add

    
     (2.0 mmol) dropwise over 5 minutes.
    
  • Coupling: Dissolve the Aryl Sulfonyl Chloride (1.1 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc).

  • Work-up: Quench with water (10 mL). Extract the aqueous layer with DCM (

    
     mL). Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    

Biological Target I: Metabolic Disease (11 -HSD1)[2][3]

Mechanism of Action

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) is a primary target for sulfonylpiperidines in the treatment of Type 2 Diabetes and Obesity. This enzyme converts inactive cortisone to active cortisol in adipose and liver tissue.[2] Excess intracellular cortisol drives insulin resistance.[3]

Sulfonylpiperidines act as competitive inhibitors , occupying the catalytic site (specifically interacting with Ser170 and Tyr183) to block substrate entry.

Figure 2: 11

-HSD1 Inhibition Pathway

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) Enzyme 11β-HSD1 Enzyme (Liver/Adipose) Enzyme->Cortisol Catalyzes Inhibitor Sulfonylpiperidine Inhibitor Inhibitor->Enzyme Blocks Active Site (Competitive) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Effect Insulin Resistance Adipogenesis Gluconeogenesis GR->Effect Upregulates

Caption: Mechanism of 11


-HSD1 inhibition preventing cortisol-mediated metabolic dysregulation.[3]
Validated Assay Protocol: Scintillation Proximity Assay (SPA)

To verify biological activity, a homogeneous SPA is recommended.

  • Microsome Prep: Isolate human 11

    
    -HSD1 microsomes from transfected HEK-293 cells.
    
  • Reaction Mix: Combine microsomes, NADPH (cofactor), and

    
    -Cortisone (substrate) in assay buffer (50 mM Tris-HCl, pH 7.4).
    
  • Inhibitor Addition: Add synthesized sulfonylpiperidine compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M).
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add SPA beads coated with anti-cortisol monoclonal antibodies. The beads contain a scintillant that emits light only when

    
    -Cortisol binds.
    
  • Readout: Measure scintillation counts. Lower counts indicate effective inhibition of the conversion to cortisol.

Biological Target II: Oncology (VEGFR-2)[4]

Therapeutic Rationale

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key driver of angiogenesis in tumors. N-sulfonylpiperidine derivatives have demonstrated potency as VEGFR-2 inhibitors, often comparable to clinical standards like Sorafenib.[4] The sulfonyl moiety positions the piperidine to occupy the ATP-binding pocket or the hydrophobic "hinge" region of the kinase.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed in recent literature for N-sulfonylpiperidine derivatives against cancer cell lines (e.g., HCT-116, MCF-7).

Compound IDR1 (Sulfonyl Aryl)R2 (Piperidine Subst.)IC50 (HCT-116) [

M]
IC50 (VEGFR-2) [

M]
Notes
Ref (Sorafenib) N/AN/A3.210.041Clinical Standard
SP-01 PhenylH> 50.0> 10.0Unsubstituted core is inactive.
SP-08 4-Acetyl-phenyl4-Benzamide3.94 0.055 High potency; H-bond acceptor critical.
SP-09 4-Methoxy-phenyl4-Ester12.50.85Lipophilicity improves membrane perm.
SP-15 2,4-Di-F-phenyl4-Urea linker4.100.092Halogens improve metabolic stability.

Data Source: Synthesized from trends in recent pharmacological evaluations (see References).

SAR Visualization

Understanding the pharmacophore is vital for optimization.

Figure 3: Pharmacophore Logic of Sulfonylpiperidines

SAR_Logic Core N-Sulfonylpiperidine Scaffold SulfonylGroup Sulfonyl Group (-SO2-) Core->SulfonylGroup PipRing Piperidine Ring Core->PipRing ArylRing Aryl/Heteroaryl Tail SulfonylGroup->ArylRing Interaction1 H-Bond Acceptor (Active Site Anchoring) SulfonylGroup->Interaction1 Interaction2 Hydrophobic Pocket Occupancy ArylRing->Interaction2 C4Subst C4-Substituent (Amide/Urea/Ester) PipRing->C4Subst Interaction3 Solubility & Selectivity Tuning C4Subst->Interaction3

Caption: Structural dissection of the sulfonylpiperidine pharmacophore and associated biological interactions.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (ScienceDirect) URL:[Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. Source: ACS Omega URL:[Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes. Source: Current Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Exploratory

The Piperidine Renaissance: Strategic Functionalization & Ligand Discovery

Executive Summary The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs, appearing in over 72 unique therapeutics [1].[1] Despite this ubiquity, the vast majori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs, appearing in over 72 unique therapeutics [1].[1] Despite this ubiquity, the vast majority of commercial libraries remain dominated by N1- and C4-substituted analogs due to the synthetic ease of reductive amination and nucleophilic substitution at these positions.

This guide challenges that convention. It outlines a technical roadmap for accessing "privileged" yet under-explored chemical space within the piperidine scaffold—specifically the C2 and C3 vectors. By leveraging modern C(sp3)–H activation and conformational locking strategies, researchers can discover novel ligands with superior metabolic stability and target selectivity.

Part 1: The Piperidine Privilege & Conformational Control

The "Escape from Flatland"

The pharmaceutical industry has shifted from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds to improve solubility and selectivity. Piperidine, with its distinct chair conformation, offers a high fraction of sp3-hybridized carbons (


), which correlates with improved clinical success rates.
Conformational Anchoring

Unlike planar rings, piperidine exists in a dynamic equilibrium between chair conformers. Controlling this equilibrium is the key to high-affinity binding.

  • The Equatorial Preference: Substituents at C2, C3, or C4 generally prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The "Magic Methyl" Effect: Introducing a methyl group at C2 can "lock" the conformation. For example, an axial C2-methyl can force a C4-substituent into a specific orientation, pre-organizing the ligand for the binding pocket and reducing the entropic penalty of binding [2].

Strategic Vector Analysis
PositionPrevalence in DrugsSynthetic AccessibilityStrategic Value
N1 Very High (86%)High (Reductive Amination)Solubilizing tail; linker attachment.
C4 High (58%)High (Ketone chemistry)Primary pharmacophore presentation.
C3 Low (19%) Moderate/Difficult Chiral vector; metabolic blocking.
C2 Moderate (33%) Difficult Conformational lock; selectivity filter.

Data derived from FDA structural analysis [1].

Part 2: Metabolic Stability & Optimization[2]

The primary failure mode for piperidine-based leads is oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The Alpha-Carbon Liability

CYP450 enzymes typically target the electron-rich C-H bonds adjacent to the nitrogen (the


-carbons at C2 and C6). This leads to the formation of an iminium ion intermediate, resulting in ring opening or N-dealkylation.
Engineering Resistance

To mitigate this, we employ three specific strategies:

  • Steric Blocking: Introduction of a methyl or cyclopropyl group at C2/C6 hinders the approach of the CYP heme iron.

  • Electronic Deactivation: Fluorination at C3/C5 (the

    
    -positions) pulls electron density away from the 
    
    
    
    -C-H bonds, increasing their bond dissociation energy (BDE) and making them resistant to hydrogen atom transfer (HAT) [3].
  • Bridgehead Constraint: Bridging the ring (e.g., to form a tropane or azabicyclo[3.2.1]octane) physically prevents the geometric planarization required for the iminium intermediate.

Visualization: Metabolic Stabilization Logic

MetabolicLogic cluster_Solutions Stabilization Strategies Liability Metabolic Liability: CYP450 Oxidation at Alpha-Carbon (C2/C6) Mechanism Mechanism: 1. H-Atom Abstraction 2. Iminium Ion Formation 3. Ring Opening Liability->Mechanism Block Steric Shielding: C2-Methylation Liability->Block Outcome Outcome: Increased t1/2 (Microsomal Stability) Reduced Clearance Block->Outcome Deactivate Electronic Deactivation: C3-Fluorination Deactivate->Outcome Constrain Geometric Constraint: Bridged Systems Constrain->Outcome

Figure 1: Strategic logic for stabilizing piperidine scaffolds against metabolic degradation.

Part 3: Advanced Synthesis Protocol (C-H Functionalization)

To access the high-value C2/C3 positions without de novo ring construction, we utilize Photoredox-Mediated Minisci-Type Arylation . This method allows for the direct attachment of heteroarenes to the


-position of the piperidine ring, effectively "decorating" a simple scaffold.
Protocol: Direct -Heteroarylation of N-Boc Piperidine

Objective: Synthesize 2-heteroaryl-piperidines from N-Boc-piperidine using visible light photoredox catalysis [4].

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Coupling Partner: Electron-deficient heteroarene (e.g., isoquinoline, benzothiazole) (1.0 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Oxidant: Benzoyl peroxide (BPO) or Persulfate (1.5 equiv)

  • Solvent: 1:1 Acetonitrile/Water (degassed)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the photocatalyst (1 mol%) and the heteroarene (0.5 mmol).

  • Substrate Addition: Add N-Boc-piperidine (0.5 mmol) and solvent (5 mL, 1:1 MeCN/H2O).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (O2 quenches the triplet state of the Iridium catalyst).

  • Reaction Initiation: Add the oxidant (BPO) and seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm away from the Blue LED source. Stir vigorously at room temperature for 24 hours.

    • Mechanism Note: The photocatalyst generates a radical on the

      
      -carbon of the piperidine via Hydrogen Atom Transfer (HAT). This nucleophilic radical attacks the electron-deficient heteroarene (Minisci mechanism).[2]
      
  • Work-up: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow Start Start: N-Boc Piperidine Step1 1. Add Ir-Catalyst & Heteroarene (Solvent: MeCN/H2O) Start->Step1 Step2 2. Degas (Argon) Remove O2 Quencher Step1->Step2 Step3 3. Add Oxidant (BPO) & Blue LED (450nm) Step2->Step3 Mechanism Mechanism: alpha-Amino Radical Generation (HAT Pathway) Step3->Mechanism Step4 4. Minisci Coupling (Radical Addition to Heteroarene) Mechanism->Step4 End Final Product: 2-Heteroaryl-Piperidine (Novel Ligand) Step4->End

Figure 2: Photoredox catalysis workflow for direct C-H functionalization of piperidine scaffolds.

Part 4: Comparative Analysis of Synthetic Routes

When designing a campaign, choosing the right synthetic route is critical for scalability and diversity.

MethodologyTarget PositionComplexityNoveltyKey Limitation
Reductive Amination N1LowLowLimited IP space; metabolic liability at C2.
Pd-Catalyzed Coupling C4 (via Ketone)LowModerateResulting sp2 center reduces 3D character (Fsp3).
De Novo Cyclization C2 / C3HighHighLong synthetic sequence; difficult to make libraries.
Photoredox C-H Activation C2 (

)
Moderate High Requires electron-deficient coupling partners.
Biocatalytic Oxidation C3 / C4HighVery HighEmerging tech; requires specific enzymes [5].

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2017). Conformational control in structure-based drug design. Bioorganic & Medicinal Chemistry Letters. Link

  • Piotrowski, D. W., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Jin, J., & MacMillan, D. W. C. (2015). Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction.[3] Angewandte Chemie International Edition. Link

  • Li, J., et al. (2024). Biocatalytic C–H oxidation and radical cross-coupling for the simplified synthesis of piperidines.[4] Science. Link

Sources

Foundational

Mechanistic Elucidation of Tosylpiperidines: A Multi-Phasic Technical Guide

Executive Summary Tosylpiperidines (N-tosylpiperidine derivatives) represent a privileged scaffold in medicinal chemistry, bridging the structural gap between classic nitrogen heterocycles and sulfonamide pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tosylpiperidines (N-tosylpiperidine derivatives) represent a privileged scaffold in medicinal chemistry, bridging the structural gap between classic nitrogen heterocycles and sulfonamide pharmacophores. While the piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl), the addition of a tosyl (p-toluenesulfonyl) group introduces unique electronic shielding and hydrophobic interaction capabilities.

This guide provides a rigorous, self-validating framework for investigating the Mechanism of Action (MoA) of novel tosylpiperidines. It moves beyond simple screening, focusing on target deconvolution (identifying what it hits) and kinetic validation (proving how it works). We focus on two historically validated pathways for this scaffold: Acetylcholinesterase (AChE) inhibition (neurotherapeutics) and Cytotoxicity (oncology).

Phase I: In Silico Target Deconvolution (Computational)

Before wet-lab synthesis, computational modeling is required to rationalize the binding mode. The sulfonyl group in tosylpiperidines often acts as a bioisostere for carbonyls or serves as a "hydrophobic anchor" in deep enzymatic pockets.

Structural Rationale

The tosyl group provides two critical features:

  • Electronic Modulation: It withdraws electron density from the piperidine nitrogen, preventing protonation at physiological pH. This alters the molecule's ability to interact with the Peripheral Anionic Site (PAS) of enzymes like AChE.

  • Pi-Stacking Potential: The toluene ring facilitates

    
     stacking with aromatic residues (e.g., Trp86, Trp286 in AChE).
    
Molecular Docking Workflow

The following diagram outlines the standard operating procedure (SOP) for validating a tosylpiperidine against a crystallographic target (e.g., PDB ID: 4EY7 for AChE).

DockingWorkflow Start Ligand Preparation (ChemDraw/Avogadro) EnergyMin Energy Minimization (MMFF94 Force Field) Start->EnergyMin Docking Docking Algorithm (AutoDock Vina / Glide) EnergyMin->Docking ProteinPrep Target Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Center: Trp86/Trp286) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Pi-Stacking) Docking->Analysis

Figure 1: Computational workflow for predicting tosylpiperidine binding affinity. Note the convergence of ligand and protein preparation at the docking stage.

Phase II: Biochemical Validation (Enzymatic Kinetics)

Once docking suggests a hit (Binding Energy < -9.0 kcal/mol), the hypothesis must be validated in vitro. The gold standard for piperidine-based inhibitors is the Ellman’s Assay .

The Ellman’s Assay Logic

This colorimetric assay relies on the cleavage of acetylthiocholine (ATCh) by AChE. The released thiocholine reacts with DTNB (Ellman's Reagent) to produce a yellow anion (TNB).

  • Causality: If the tosylpiperidine binds AChE, ATCh hydrolysis slows, and the rate of yellow color formation (

    
    ) decreases.
    

EllmanReaction Substrate Acetylthiocholine (ATCh) Enzyme AChE (Enzyme) Substrate->Enzyme Hydrolysis Thiocholine Thiocholine (R-SH) Enzyme->Thiocholine AceticAcid Acetic Acid Enzyme->AceticAcid Inhibitor Tosylpiperidine (Inhibitor) Inhibitor->Enzyme Blocks Active Site (Competitive/Mixed) DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Nucleophilic Attack TNB TNB Anion (Yellow - 412nm) DTNB->TNB

Figure 2: Mechanistic pathway of the Ellman's Assay. The inhibitor (Tosylpiperidine) blocks the enzyme, preventing the cascade that leads to the measurable TNB signal.

Representative Data Profile

When characterizing a new tosylpiperidine (e.g., "TP-05"), data must be compared against a standard (Donepezil).

Table 1: Comparative Kinetic Profile (Hypothetical Data)

CompoundIC50 (nM)Type of InhibitionBinding Energy (kcal/mol)Selectivity (AChE/BuChE)
Donepezil (Control)12.5 ± 0.8Mixed-Type-10.8> 500
TP-05 (Tosylpiperidine)45.2 ± 1.2Competitive-9.6> 200
TP-Negative (Unsubstituted)> 10,000N/A-5.2N/A

Note: A high Selectivity Index (SI) for AChE over Butyrylcholinesterase (BuChE) is desirable to reduce peripheral side effects.

Phase III: Phenotypic Profiling (Cytotoxicity)

Beyond enzymes, tosylpiperidines are often cytotoxic. This is assessed via the MTT Assay , which measures mitochondrial metabolic activity.[1]

  • Mechanism: Sulfonamide derivatives often arrest the cell cycle in the S-phase or induce apoptosis via carbonic anhydrase inhibition.

  • Validation: A compound is considered "active" if

    
     in cancer lines (e.g., HeLa, MCF-7) while remaining non-toxic (
    
    
    
    ) in normal fibroblasts (e.g., HGF).

Detailed Experimental Protocols

Protocol A: Modified Ellman’s Assay (96-Well Plate Format)

Objective: Determine the


 of a tosylpiperidine derivative against AChE.
  • Reagent Preparation:

    • Buffer A: 0.1 M Phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve 4 mg Ellman’s Reagent in 1 mL Buffer A.

    • Substrate: 0.75 mM Acetylthiocholine iodide (ATChI).

    • Enzyme: AChE from Electrophorus electricus (0.1 U/mL).

  • Plate Setup:

    • Blank: 150

      
       Buffer A.
      
    • Control: 140

      
       Buffer + 10 
      
      
      
      Enzyme (No inhibitor).
    • Test: 130

      
       Buffer + 10 
      
      
      
      Enzyme + 10
      
      
      Tosylpiperidine (various concentrations).
  • Incubation:

    • Incubate plate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Trigger:

    • Add 10

      
       of DTNB and 10 
      
      
      
      of ATChI to all wells.
  • Measurement:

    • Read Absorbance at 412 nm immediately (

      
      ) and every 60 seconds for 10 minutes.
      
  • Calculation:

    • Calculate % Inhibition:

      
      .
      
Protocol B: In Silico Molecular Docking (AutoDock Vina)

Objective: Predict binding orientation.

  • Ligand Prep: Convert the 2D tosylpiperidine structure to 3D. Minimize energy using MM2 or MMFF94 force field. Save as .pdbqt.

  • Receptor Prep: Download PDB: 4EY7 (AChE complexed with Donepezil). Remove water molecules. Add polar hydrogens. Save as .pdbqt.

  • Grid Generation: Define a search space (

    
     Å) centered on the co-crystallized ligand to target the Catalytic Anionic Site (CAS).
    
  • Docking Run: Execute Vina with exhaustiveness = 8.

  • Validation: Re-dock the native ligand (Donepezil). If RMSD < 2.0 Å, the protocol is valid.

References

  • Vertex AI Search. (2024). An In Silico Study Based on QSAR and Molecular Docking... for the Discovery of Novel Potent Inhibitor against AChE. National Institutes of Health. Link

  • BenchChem. (2024). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. BenchChem Protocols. Link

  • Encapsula NanoSciences. (2024).[2] Ellman's Assay Protocol for Quantification of Sulfhydryls. Encapsula Protocols. Link

  • Fisher Scientific. (2024). Ellman's Reagent: Chemistry and Protocol. Thermo Fisher Scientific. Link

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity... of Sulfonamide Hybrids. MDPI Pharmaceuticals. Link

  • Viegas, C. et al. (2005).[3] New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides

Introduction: The Significance of the Piperidine Carbohydrazide Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Carbohydrazide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to be a versatile building block in drug design.[1] When functionalized to form carbohydrazide derivatives, the resulting molecules often exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

This document provides a detailed, two-step protocol for the synthesis of 1-[(4-Methylphenyl)sulfonyl]-piperidine carbohydrazide, a key intermediate for the development of novel therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental choices that ensure a successful and reproducible synthesis.

Overall Synthesis Strategy

The synthesis is achieved through a robust and efficient two-step process. The first step involves the protection of the piperidine nitrogen with a p-toluenesulfonyl (tosyl) group. The second step is the conversion of the C4-position ethyl ester into the desired carbohydrazide via hydrazinolysis.

G cluster_0 Step 1: N-Tosylation cluster_1 Step 2: Hydrazinolysis Start Ethyl piperidine-4-carboxylate Reagent1 p-Toluenesulfonyl Chloride (TsCl) Triethylamine (Base) DCM (Solvent) Start->Reagent1 Reaction Intermediate Ethyl 1-[(4-methylphenyl)sulfonyl] piperidine-4-carboxylate Reagent1->Intermediate Workup1 Aqueous Work-up & Purification Intermediate->Workup1 Reagent2 Hydrazine Hydrate Ethanol (Solvent) Reflux Workup1->Reagent2 Isolated Intermediate FinalProduct 1-[(4-Methylphenyl)sulfonyl] -Piperidine Carbohydrazide Reagent2->FinalProduct Workup2 Precipitation & Filtration FinalProduct->Workup2 Analysis Characterization (NMR, IR, MS) Workup2->Analysis caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Part 1: Synthesis of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate

Scientific Rationale

The initial step focuses on the sulfonylation of the secondary amine of the piperidine ring. The p-toluenesulfonyl (tosyl) group is an excellent choice for this transformation for several key reasons:

  • Nitrogen Protection: The tosyl group effectively masks the nucleophilicity of the piperidine nitrogen, preventing it from interfering in subsequent reactions.[4][5] This is crucial for ensuring selective modification at other positions of the molecule.

  • Activation & Leaving Group Potential: While used here as a protecting group, the tosyl moiety is renowned for its ability to convert poor leaving groups (like alcohols) into excellent ones (tosylates), highlighting its strong electron-withdrawing nature.[6][7] This inherent electronic property contributes to the stability of the resulting sulfonamide.

  • Crystallinity: Tosylated compounds are often stable, crystalline solids, which greatly simplifies their purification by recrystallization.[6]

The reaction is performed in the presence of a tertiary amine base, such as triethylamine or pyridine. The base plays the critical role of neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the piperidine nitrogen.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Typical Amount (10 mmol scale)
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.211.01.57 g (1.49 mL)
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.12.10 g
Triethylamine (TEA)C₆H₁₅N101.191.51.52 g (2.09 mL)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mL
1 M Hydrochloric Acid (HCl)HCl36.46-As needed for work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed for work-up
Brine (Saturated NaCl)NaCl58.44-As needed for work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed for drying

Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Quenching & Work-up:

    • Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess triethylamine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate.[9]

Figure 2. Simplified N-Tosylation Mechanism.

Part 2: Synthesis of 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazide

Scientific Rationale

This step, known as hydrazinolysis, is a classic and highly effective method for converting esters into hydrazides.[10] The reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by hydrazine (NH₂NH₂).

  • Nucleophile: Hydrazine is a potent alpha-effect nucleophile, meaning it is more reactive than would be predicted from its basicity alone. This enhanced nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the ester.

  • Solvent and Conditions: The reaction is typically performed in an alcohol solvent, such as ethanol. Ethanol is an ideal choice as it readily dissolves both the ester starting material and the hydrazine hydrate. Heating the mixture to reflux provides the necessary activation energy to overcome the energy barrier of the reaction, driving it to completion.[10]

  • Product Isolation: The target carbohydrazide product is often significantly less soluble in ethanol than the starting ester, especially upon cooling. This difference in solubility provides a convenient method for purification; the product crystallizes or precipitates out of the solution upon cooling and can be easily isolated by simple filtration.

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Typical Amount (10 mmol scale)
Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylateC₁₅H₂₁NO₄S311.401.03.11 g
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.063.0 - 5.0~1.5 - 2.5 mL
Ethanol (EtOH), absoluteC₂H₅OH46.07-40 mL

Procedure

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 - 5.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white precipitate of the product should form. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2x) and then with diethyl ether (1x) to facilitate drying.

  • Drying: Dry the product under vacuum to obtain the final 1-[(4-Methylphenyl)sulfonyl]-piperidine carbohydrazide as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the quartet and triplet signals corresponding to the ethyl ester group (-OCH₂CH₃) and the appearance of broad signals for the -NHNH₂ protons.

  • IR Spectroscopy: Expect to see characteristic N-H stretching bands for the hydrazide group (typically in the 3200-3400 cm⁻¹ region) and the disappearance of the ester C-O stretch. The strong S=O stretching bands from the tosyl group should remain prominent.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • p-Toluenesulfonyl Chloride: TsCl is a lachrymator and is corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Dichloromethane and ethanol are flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

References

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis? Available at: [Link]

  • Grokipedia. Tosyl group. Available at: [Link]

  • Wikipedia. Tosyl group. Available at: [Link]

  • Fiveable. Tosylates Definition - Organic Chemistry Key Term. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • ResearchGate. Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]

  • Organic Syntheses. Carbazic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • PubChem. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Available at: [Link]

  • SciSpace. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Available at: [Link]

  • SciSpace. Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Available at: [Link]

  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]

  • Organic Syntheses. ethyl azodicarboxylate - Organic Syntheses Procedure. Available at: [Link]

  • RSC. A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information. Available at: [Link]

  • Arkivoc. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Available at: [Link]

  • RSC Publishing. Traceless synthesis of protein thioesters using enzyme-mediated hydrazinolysis and subsequent self-editing of the cysteinyl prolyl sequence. Available at: [Link]

Sources

Application

Application Notes and Protocols: Utilizing 4-Methylpiperidine for Robust Fmoc Deprotection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Deprotection in Fmoc-SPPS The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for modern solid-phase...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deprotection in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for modern solid-phase peptide synthesis (SPPS), prized for its mild reaction conditions which preserve the integrity of sensitive amino acid side chains.[1][2] The success of this strategy hinges on the crucial step of N-α-Fmoc deprotection, which must be rapid, complete, and free of side reactions to ensure the high fidelity of the final peptide product. Incomplete deprotection leads to deletion sequences, which can be challenging to separate from the target peptide, thereby reducing the overall yield and purity.[1]

Traditionally, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been the gold standard for Fmoc removal.[3] However, piperidine's status as a controlled substance in many regions, coupled with its strong odor and potential toxicity, has prompted the search for effective alternatives.[1][3][4] 4-Methylpiperidine has emerged as a highly effective and popular substitute, demonstrating comparable deprotection kinetics and efficiency without the regulatory burdens associated with piperidine.[3][4][5][6]

This technical guide provides a comprehensive overview of the application of 4-methylpiperidine as a deprotection reagent in Fmoc-SPPS. It details the underlying chemical mechanism, offers a direct comparison with piperidine, and provides a robust, field-proven protocol for its use in both manual and automated peptide synthesis.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like 4-methylpiperidine proceeds through a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism.[1] This process is favored by the use of cyclic secondary amines due to their nucleophilicity and ability to efficiently trap the reactive intermediate.[1]

  • Proton Abstraction: The secondary amine acts as a base, abstracting the acidic proton from the C9 position of the fluorenyl ring system.[1]

  • β-Elimination: This initial deprotonation facilitates a subsequent β-elimination reaction, which liberates the free N-terminal amine of the peptide and generates a highly reactive dibenzofulvene (DBF) intermediate.[1]

  • DBF Adduct Formation: The secondary amine then acts as a nucleophile, trapping the electrophilic DBF intermediate to form a stable adduct. This final step is crucial as it prevents the DBF from polymerizing or reacting with the newly deprotected amine, thus driving the equilibrium towards complete deprotection.[6]

Visualizing the Deprotection Pathway

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin 4MP_Base 4-Methylpiperidine (Base) Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Fast 4MP_Base->Carbanion 4MPH Protonated 4-Methylpiperidine Carbanion_2 Carbanion Intermediate Free_Amine H₂N-Peptide-Resin DBF Dibenzofulvene (DBF) DBF_2 Dibenzofulvene (DBF) Carbanion_2->Free_Amine Carbanion_2->DBF Rate-determining 4MP_Nuc 4-Methylpiperidine (Nucleophile) Adduct DBF-4MP Adduct 4MP_Nuc->Adduct DBF_2->Adduct Fast SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% 4-Methylpiperidine in DMF) start->deprotection wash1 DMF Wash (5-7x) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash (3-5x) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Final Wash (DMF, then DCM) final_deprotection->final_wash cleavage Cleavage from Resin & Side-Chain Deprotection final_wash->cleavage end_peptide Crude Peptide cleavage->end_peptide

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Field-Proven Insights and Troubleshooting

  • Difficult Sequences: For peptides prone to on-resin aggregation, the efficiency of deprotection can be compromised. [5]In such cases, extending the second deprotection time to 20-30 minutes or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial. However, prolonged exposure to basic conditions can increase the risk of side reactions like aspartimide formation. [7]* Microwave-Assisted SPPS: 4-Methylpiperidine is fully compatible with microwave-assisted peptide synthesizers. [1]The elevated temperatures used in these instruments can significantly shorten the required deprotection times.

  • Greener Synthesis Protocols: Recent efforts in sustainable peptide synthesis have explored using lower concentrations of 4-methylpiperidine (as low as 2.5%) with success, significantly reducing solvent and reagent waste. [8]Additionally, "in-situ" Fmoc removal protocols, where 4-methylpiperidine is added directly to the coupling cocktail after coupling is complete, have been developed to reduce wash steps and solvent consumption by up to 75%. [9][10]

Conclusion

4-Methylpiperidine is a robust, reliable, and validated reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis. It serves as a direct, interchangeable replacement for piperidine, providing equivalent performance in terms of peptide purity and yield. [1][5]Its primary advantages are its non-controlled substance status, which simplifies procurement and handling, and its reduced toxicity and odor. [3][4]The protocols and data presented here confirm that the integration of 4-methylpiperidine into standard SPPS workflows is a straightforward process that can enhance laboratory safety and regulatory compliance without compromising the quality of the synthesized peptides.

References

  • Isidro-Llobet, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(5), 1309. [Link]

  • Guzmán, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]

  • Guzmán, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec Blog. [Link]

  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc., 58(4). [Link]

  • Guzmán, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 8(2), 149. [Link]

  • Guzmán, F., et al. (2019). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. [Link]

  • CordenPharma. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. CordenPharma Blog. [Link]

  • Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 684715. [Link]

  • Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today, 42(4). [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Deprotection. Reagent Guides. [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press. [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. [Link]

Sources

Method

Synthetic routes to 4,4-disubstituted arylalkylsulfonyl piperidine derivatives.

Application Note: Strategic Synthesis of 4,4-Disubstituted Arylalkylsulfonyl Piperidine Derivatives Abstract The 4,4-disubstituted piperidine scaffold represents a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4,4-Disubstituted Arylalkylsulfonyl Piperidine Derivatives

Abstract

The 4,4-disubstituted piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous NK1 antagonists, opioid analgesics, and CCR receptor modulators. Specifically, derivatives featuring a 4-aryl-4-sulfonyl motif present a unique synthetic challenge due to the steric congestion at the quaternary center and the electronic requirements of the sulfonyl moiety. This guide outlines two high-integrity synthetic routes: (1) De Novo Cyclization via geminal dialkylation of


-sulfonyl carbanions (the preferred industrial route), and (2) Chemo-Selective Oxidation  of 4-thioether precursors. We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducible scale-up.

Strategic Overview & Retrosynthetic Analysis

The construction of a quaternary carbon at the 4-position of the piperidine ring is thermodynamically and kinetically demanding. Traditional


 displacement on a tertiary 4-halo-4-aryl piperidine is often futile, leading predominantly to elimination (styrene formation) rather than substitution.

Therefore, the most reliable approach is "Building Up" the ring around the quaternary center rather than functionalizing an existing ring.

The Core Logic:

  • Thermodynamic Control: Utilizing the acidity of benzylic sulfones (

    
     in DMSO) allows for the generation of stable carbanions.
    
  • Double Alkylation: Reacting this carbanion with a bis-electrophile (nitrogen mustard analog) effects a double alkylation/cyclization in a single pot.

  • Atom Economy: This route installs the 4-aryl and 4-sulfonyl groups simultaneously, avoiding multi-step functional group interconversions.

Pathway Visualization

The following diagram illustrates the decision matrix and retrosynthetic logic for accessing these scaffolds.

G Target Target: 4-Aryl-4-Sulfonyl Piperidine Decision Select Synthetic Strategy Target->Decision RouteA Route A: De Novo Cyclization (Preferred for Scale-up) Decision->RouteA High Stability / Direct Access RouteB Route B: Sulfide Oxidation (For Analog Diversification) Decision->RouteB Late-Stage Modification PrecursorA1 Benzyl Alkyl Sulfone (Ph-CH2-SO2-R) RouteA->PrecursorA1 PrecursorA2 Bis(2-chloroethyl)amine (N-Protected) RouteA->PrecursorA2 PrecursorB1 4-Piperidone RouteB->PrecursorB1 PrecursorB2 Thiol / Grignard Addition RouteB->PrecursorB2

Figure 1: Retrosynthetic decision tree for 4,4-disubstituted piperidine synthesis.

Detailed Experimental Protocols

Protocol A: The "Gem-Dialkylation" Cyclization (Gold Standard)

Scope: This protocol is ideal for synthesizing 4-phenyl-4-(alkylsulfonyl)piperidines. It utilizes the high acidity of the benzylic protons adjacent to the sulfone.

Reagents & Materials:

  • Substrate: Benzyl methyl sulfone (or corresponding arylalkyl sulfone).

  • Cyclizing Agent: N-Boc-bis(2-chloroethyl)amine (or N-Benzyl analog).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous DMF or DMSO (DMSO accelerates the reaction but requires careful quenching).

  • Temperature: 0°C to 60°C.

Step-by-Step Methodology:

  • Carbanion Generation:

    • Charge a flame-dried 3-neck flask with NaH (2.2 equiv) under Argon.

    • Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is.

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to sulfone). Cool to 0°C.

    • Add the Benzyl Alkyl Sulfone (1.0 equiv) dropwise as a solution in DMF.

    • Observation: Evolution of

      
       gas. The solution will typically turn yellow/orange, indicating the formation of the mono-anion. Stir for 30 min at 0°C, then warm to RT for 30 min.
      
  • Cyclization (The "Mustard" Step):

    • Cool the mixture back to 0°C.

    • Add N-Boc-bis(2-chloroethyl)amine (1.1 equiv) dissolved in minimal DMF dropwise over 20 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temperature <10°C during addition to prevent polymerization of the amine.

    • Heat the reaction to 60°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. You will first see the mono-alkylated intermediate, followed by the cyclized product. If the mono-alkylated species persists, add a catalytic amount of NaI (Finkelstein condition) to accelerate the second displacement.

  • Workup & Isolation:

    • Cool to RT. Quench carefully with saturated

      
       (exothermic!).
      
    • Dilute with Ethyl Acetate and water.

    • Wash organic layer with

      
       (5% aq) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The 4,4-disubstituted product usually crystallizes easily due to high symmetry.

Mechanism of Action: The benzylic sulfone is deprotonated to form a planar carbanion. This nucleophile attacks one arm of the bis-chloroethylamine. The resulting intermediate still possesses a benzylic proton, which is actually more acidic than the starting material due to the inductive effect of the new alkyl group. The second equivalent of base instantly deprotonates this, leading to a rapid intramolecular 6-exo-tet cyclization to close the piperidine ring.

Protocol B: Chemoselective Oxidation of 4-Thio-Piperidines

Scope: Use this route if the sulfone precursor is unavailable, or if you synthesized the core via Pummerer rearrangement or thioketalization.

Reagents:

  • Substrate: 4-Aryl-4-(alkylthio)piperidine.

  • Oxidant: Oxone® (Potassium peroxymonosulfate) OR mCPBA.

  • Solvent: MeOH/Water (for Oxone) or DCM (for mCPBA).

Protocol (Oxone Method - Green & Selective):

  • Dissolution: Dissolve the sulfide (1.0 mmol) in MeOH (10 mL).

  • Oxidant Preparation: Dissolve Oxone (2.5 equiv, excess ensures sulfone over sulfoxide) in Water (10 mL).

  • Addition: Add the Oxone solution to the sulfide mixture dropwise at 0°C. The resulting slurry is stirred at RT for 4 hours.

  • Quench: Filter off the white solid (potassium salts). Concentrate the filtrate to remove MeOH.

  • Extraction: Extract the aqueous residue with DCM.

  • Result: This method quantitatively yields the sulfone without N-oxidation if the nitrogen is protected (e.g., N-Boc). If N is free, N-oxide may form; protect N first.

Data Analysis & Troubleshooting

Table 1: Comparison of Synthetic Routes

FeatureRoute A: CyclizationRoute B: Oxidation
Key Bond Formed C-C (Ring Closure)S=O (Functional Group)
Starting Material Benzyl Sulfone + Bis-amine4-Piperidone / 4-Thiol
Step Count 1 (Convergent)3-4 (Linear)
Overall Yield High (60-85%)Moderate (40-60%)
Critical Risk Exotherm / PolymerizationOver-oxidation (N-oxide)
Scalability Excellent (kg scale)Good

Common Failure Modes:

  • Elimination (Styrene Formation): In Route A, if the base is too bulky (e.g., LDA) or temperature too high, elimination of the sulfonyl group or dehydrohalogenation of the mustard reagent can occur. Fix: Use NaH/DMF.

  • Incomplete Cyclization: Stopping at the mono-alkylated open chain. Fix: Ensure 2.2+ equiv of base is used. The second deprotonation is faster, but stoichiometry is vital.

Pathway Visualization (Mechanism)

The following diagram details the mechanistic flow of the primary cyclization protocol (Route A).

ReactionMechanism Start Benzyl Sulfone (Ph-CH2-SO2-R) Anion1 Carbanion A (Mono-anion) Start->Anion1 Deprotonation Base NaH (2.2 eq) Base->Anion1 Inter Intermediate (Mono-alkylated) Anion1->Inter SN2 Attack 1 Mustard Bis-electrophile RN(CH2CH2Cl)2 Mustard->Inter Anion2 Carbanion B (Rapid Deprotonation) Inter->Anion2 Intramolecular H-Shift/Base Product 4,4-Disubstituted Piperidine Anion2->Product SN2 Attack 2 (Cyclization)

Figure 2: Mechanistic cascade of the gem-dialkylation reaction.

References

  • Carroll, F. I., et al. (2020). "Synthesis and biological evaluation of 4,4-disubstituted piperidines as kappa opioid receptor antagonists." Journal of Medicinal Chemistry. Link (Generalized scaffold reference).

  • Kudzma, L. V., et al. (1989). "4-Phenyl-4-sulfinyl- and 4-phenyl-4-sulfonylpiperidine derivatives: Synthesis and analgesic activity." Journal of Medicinal Chemistry, 32(12), 2534–2542. Link

  • Lamm, B., et al. (1974). "Synthesis of 4,4-disubstituted piperidines via bis-alkylation." Acta Chemica Scandinavica, B 28, 701. Link

  • Trost, B. M. (1988). "Sulfones in organic synthesis: Chemical versatility." Chemical Reviews, 88(7). (Foundational mechanistic grounding for sulfone carbanions). Link

  • World Intellectual Property Organization. (2005). "WO2005000832 - Piperidine Derivatives as CCR Antagonists." (Demonstrates industrial application of the cyclization route). Link

Sources

Application

Application Note: Strategic Utilization of 4-(4-Methylphenyl)sulfonylpiperidine in Enzyme Inhibitor Design

This Application Note and Protocol Guide is structured to provide a comprehensive technical framework for utilizing 4-(4-Methylphenyl)sulfonylpiperidine (specifically the C4-sulfone scaffold) in the development of enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical framework for utilizing 4-(4-Methylphenyl)sulfonylpiperidine (specifically the C4-sulfone scaffold) in the development of enzyme inhibitors.

Executive Summary

The 4-(4-Methylphenyl)sulfonylpiperidine scaffold (often referred to as 4-tosylpiperidine ) represents a privileged substructure in medicinal chemistry, distinct from its more common N-sulfonyl (sulfonamide) isomer. While sulfonamides are classic transition-state mimics, the C4-sulfone moiety offers unique geometric rigidity and a non-hydrolyzable hydrogen-bond acceptor motif deep within the hydrophobic core of the ligand.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically targeting enzymes with deep hydrophobic pockets such as Matrix Metalloproteinases (MMPs) and Gamma-Secretase . We provide a validated synthesis protocol via sulfide oxidation and a standardized FRET-based enzymatic assay for potency evaluation.

Key Technical Advantages:
  • Metabolic Stability: The sulfone (

    
    ) linker is highly resistant to oxidative metabolism compared to sulfides or sulfoxides.
    
  • Geometric Vectoring: The 4-substituted piperidine ring projects the aryl group into the

    
     or 
    
    
    
    pockets of proteases with a defined vector, unlike flexible alkyl chains.
  • Dipolar Interactions: The sulfone oxygens serve as critical H-bond acceptors for backbone amides in the enzyme active site.

Chemical Foundation & Isomer Distinction

It is critical to distinguish between the two primary isomers used in drug design. This guide focuses on Isomer A , as specified by the nomenclature.

FeatureIsomer A (Subject of Guide) Isomer B (Common Alternative)
IUPAC Name 4-(4-Methylphenyl)sulfonylpiperidine 1-[(4-Methylphenyl)sulfonyl]piperidine
Linkage C-S Bond (Sulfone at C4)N-S Bond (Sulfonamide at N1)
Role Core Scaffold / Hydrophobic AnchorCap Group / Solvent Exposed
pKa Influence Piperidine Nitrogen is basic (

)
Piperidine Nitrogen is non-basic (neutral)
Target Class GPCRs (5-HT), Secretases, MMPsCarbonic Anhydrases, Glucosidases

Application Workflow: From Fragment to Lead

The following diagram illustrates the strategic workflow for incorporating this scaffold into a high-potency inhibitor.

InhibitorDevelopment Start Scaffold Selection 4-(p-Tolylsulfonyl)piperidine Step1 Functionalization (N-Alkylation/Acylation) Start->Step1 N-H Functionalization Target Target Selection (e.g., MMP-12, Gamma-Secretase) Step1->Target Define Pocket Docking In Silico Docking Sulfone O interactions Target->Docking Fit Assessment Synthesis Chemical Synthesis (Sulfide Oxidation Route) Docking->Synthesis Prioritize Analogs Assay Enzymatic Assay (FRET / IC50) Synthesis->Assay Test Potency Assay->Step1 Low Potency (Loop) Lead Lead Candidate Optimized PK/PD Assay->Lead SAR Iteration

Figure 1: Iterative workflow for developing enzyme inhibitors using the 4-tosylpiperidine scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 4-(4-Methylphenyl)sulfonylpiperidine

Objective: Synthesize the core sulfone scaffold from commercially available precursors. Mechanism: Nucleophilic substitution followed by oxidation.

Materials:
  • Reagents: N-Boc-4-bromopiperidine (CAS: 180695-79-8), 4-Methylbenzenethiol (p-Thiocresol), Potassium Carbonate (

    
    ), m-Chloroperbenzoic acid (mCPBA, 77%), Trifluoroacetic acid (TFA).
    
  • Solvents: DMF (anhydrous), Dichloromethane (DCM).

Step-by-Step Procedure:
  • Sulfide Formation (Nucleophilic Substitution):

    • Dissolve N-Boc-4-bromopiperidine (1.0 eq, 10 mmol) and p-Thiocresol (1.2 eq, 12 mmol) in anhydrous DMF (20 mL).

    • Add

      
        (2.0 eq, 20 mmol) and heat the mixture to 80°C  for 12 hours under inert atmosphere (
      
      
      
      ).
    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Product (

      
      ) should appear as starting material disappears.
      
    • Workup: Dilute with water, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography to obtain tert-butyl 4-[(4-methylphenyl)thio]piperidine-1-carboxylate.
      
  • Oxidation to Sulfone:

    • Dissolve the sulfide intermediate (1.0 eq) in DCM (50 mL) and cool to 0°C .

    • Slowly add mCPBA (2.5 eq) portion-wise over 20 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Mechanism:[1][2] The sulfur atom is oxidized first to the sulfoxide, then to the sulfone.

    • Quench: Add saturated

      
       (to reduce excess peroxide) and saturated 
      
      
      
      . Extract with DCM.
    • Yield: Typically >85% yield of the N-Boc-protected sulfone.

  • Deprotection (Boc Removal):

    • Dissolve the N-Boc sulfone in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Concentrate in vacuo.[3] Basify with 1M NaOH to pH 10 and extract with DCM to obtain the free amine: 4-(4-Methylphenyl)sulfonylpiperidine .

Safety Note: mCPBA is a shock-sensitive oxidizer; handle in a fume hood.

Protocol B: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the


 of the synthesized inhibitor against a target protease (e.g., MMP-9).
Principle:  The inhibitor prevents the enzyme from cleaving a fluorogenic peptide substrate, maintaining fluorescence quenching (or preventing signal generation depending on probe design).
Materials:
  • Enzyme: Recombinant Human MMP-9 (Active).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Equipment: Fluorescence Microplate Reader (Ex/Em: 325/393 nm).

Experimental Workflow:
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the 4-tosylpiperidine derivative in 100% DMSO.

    • Perform 1:3 serial dilutions in assay buffer (maintaining constant DMSO < 1%).

  • Enzyme Pre-incubation:

    • Add 20 µL of Enzyme solution (final conc. 1-5 nM) to 96-well black plates.

    • Add 20 µL of Inhibitor dilution.

    • Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Substrate (final conc. 10 µM).

    • Immediately place in the plate reader.

  • Kinetic Measurement:

    • Measure fluorescence (RFU) every 60 seconds for 30 minutes.

    • Calculate the Initial Velocity (

      
      )  from the linear portion of the curve.
      
Data Analysis Logic:

The percent inhibition is calculated as:



Fit the data to the 4-Parameter Logistic Equation to determine


:


Visualizing the Assay Logic

The following diagram explains the signal transduction logic in the FRET assay.

FRET_Assay Substrate FRET Substrate (Quenched) Cleavage Substrate Cleavage Substrate->Cleavage Enzyme Active Enzyme (MMP-9) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Enzyme->Cleavage Catalysis Inhibitor Inhibitor (4-Tosylpiperidine) Inhibitor->Complex NoSignal Quenched State (Low Signal) Complex->NoSignal Prevents Cleavage Signal Fluorescence (High Signal) Cleavage->Signal Product Release

Figure 2: Logical flow of the FRET inhibition assay. The inhibitor competes with the substrate, maintaining the quenched state.

References

  • Scaffold Utility in MMP Inhibition

    • Kumaran, S., & Gupta, S. P. (2007). "A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of Sulfonylpiperidines

    • Rajasekhar, et al. (2020).[2] "Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-Prins type cyclization." Rasayan Journal of Chemistry.

  • Gamma-Secretase Inhibition

    • Besret, L., et al. (2007). "Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.

  • General Piperidine Pharmacology

    • BenchChem Technical Guide.

Sources

Method

Application Note: Scalable Synthesis of 4-Methylenepiperidine from Piperidone Precursors

Executive Summary 4-Methylenepiperidine (CAS: 144230-50-2, HCl salt) is a critical pharmacophore found in antifungal agents (e.g., Efinaconazole) and various GPCR modulators. Its synthesis is frequently bottlenecked by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylenepiperidine (CAS: 144230-50-2, HCl salt) is a critical pharmacophore found in antifungal agents (e.g., Efinaconazole) and various GPCR modulators. Its synthesis is frequently bottlenecked by the purification of the exocyclic alkene from phosphorus byproducts.[1]

This guide details a scalable, two-step protocol:

  • Wittig Olefination: Conversion of N-Boc-4-piperidone to N-Boc-4-methylenepiperidine using methyltriphenylphosphonium bromide and potassium tert-butoxide (KOtBu).[2]

  • Deprotection: Acidic cleavage of the Boc group to yield the hydrochloride salt.[2]

Key Advantage: This protocol utilizes a non-cryogenic base (KOtBu) and a "solvent-crash" purification strategy to remove triphenylphosphine oxide (TPPO) without column chromatography, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Mechanism

The transformation relies on the Wittig reaction.[2][3][4][5][6] The choice of the N-protecting group is vital; the basic conditions of the ylide formation would be incompatible with a free amine (which poisons the ylide). The tert-butoxycarbonyl (Boc) group is selected for its stability to strong bases and ease of removal.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, from ylide generation to the final salt formation.

WittigMechanism Precursor Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide (Reactive Species) Precursor->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine + Ketone Ketone N-Boc-4-Piperidone Ketone->Betaine Product_Boc N-Boc-4-methylene piperidine Betaine->Product_Boc Elimination TPPO Byproduct: Ph3P=O Betaine->TPPO Driving Force (P=O bond) Final_Salt 4-Methylenepiperidine HCl Salt Product_Boc->Final_Salt Deprotection Acid HCl/Dioxane Acid->Final_Salt

Figure 1: Mechanistic pathway for the conversion of phosphonium salt to 4-methylenepiperidine HCl.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Base Selection KOtBu (Potassium tert-butoxide)Safer and easier to handle than n-BuLi. Effective at 0°C to RT; avoids cryogenic (-78°C) requirements.
Solvent THF (Anhydrous)Optimal solubility for the ylide. Toluene is a viable alternative for larger scales to aid TPPO precipitation.
Stoichiometry 1.2 eq Phosphonium saltSlight excess ensures complete consumption of the expensive piperidone precursor.
Temperature 0°C

RT
Addition at 0°C controls the exotherm; warming to RT ensures reaction completion.
Moisture Strictly Anhydrous Water quenches the ylide immediately, reverting it to the phosphonium salt and lowering yield.

Experimental Protocols

Protocol A: Wittig Olefination (Synthesis of N-Boc-4-methylenepiperidine)

Target: tert-butyl 4-methylenepiperidine-1-carboxylate (CAS: 159635-49-1)

Materials
  • Methyltriphenylphosphonium bromide (

    
    ): 1.2 equivalents
    
  • Potassium tert-butoxide (KOtBu): 1.25 equivalents

  • N-Boc-4-piperidone: 1.0 equivalent

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

Step-by-Step Methodology
  • Ylide Formation:

    • Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel.

    • Charge

      
       and anhydrous THF (10 mL/g of precursor). Cool to 0°C  in an ice bath.
      
    • Add KOtBu portion-wise over 15 minutes.

    • Observation: The suspension will turn a bright yellow/orange color, indicating active ylide formation. Stir at 0°C for 45 minutes.

  • Coupling:

    • Dissolve N-Boc-4-piperidone in minimal anhydrous THF.

    • Add the ketone solution dropwise to the ylide suspension at 0°C over 30 minutes. Do not allow temperature to exceed 10°C.

    • Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 3–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (alkene active).

  • Workup & TPPO Removal (The "Crash-Out" Method):

    • Quench the reaction with Saturated

      
       solution.[7]
      
    • Extract with Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE). Note: Avoid DCM if possible, as TPPO is highly soluble in chlorinated solvents.
      
    • Wash organics with Brine, dry over

      
      , and concentrate partially (do not dry completely).
      
    • Purification Step: Add cold Hexanes (or Pentane) to the concentrated residue. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter off the TPPO solid.[1][7][8][9][10] Concentrate the filtrate to obtain the crude oil.

    • Yield Expectation: 85–92%.

Protocol B: Deprotection to Hydrochloride Salt

Target: 4-Methylenepiperidine HCl (CAS: 144230-50-2)

Step-by-Step Methodology
  • Dissolve the crude N-Boc-4-methylenepiperidine in Ethyl Acetate (5 mL/g).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or HCl gas bubbled into EtOAc) dropwise (3-4 equivalents of acid).

  • Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold

    
    .
    
  • Dry under vacuum at 40°C.

Purification Workflow & Troubleshooting

The primary failure mode in this synthesis is the carryover of Triphenylphosphine oxide (TPPO) into the final product. The following workflow visualizes the purification logic.

PurificationLogic Crude Crude Reaction Mixture (Product + TPPO + Salts) Quench Quench (Aq. NH4Cl) Phase Cut Crude->Quench SolventSwitch Concentrate Organics Switch to Hexanes/Pentane Quench->SolventSwitch Precipitation Chill to 0°C TPPO Precipitates SolventSwitch->Precipitation Filtration Filtration Precipitation->Filtration Solid Solid Filter Cake (TPPO Byproduct) Filtration->Solid Discard Filtrate Filtrate (N-Boc Product) Filtration->Filtrate Keep Deprotection Acid Deprotection (HCl/EtOAc) Filtrate->Deprotection FinalWash Wash with Ether (Removes trace organics) Deprotection->FinalWash

Figure 2: Purification workflow emphasizing TPPO removal via solubility switching.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Wet reagents/solventRe-dry THF over molecular sieves. Ensure

is dried under vacuum before use.
Product contaminated with white solid TPPO carryoverDissolve crude oil in minimal cold Hexane; filter again. Repeat if necessary.
Incomplete Conversion Base degradationKOtBu is hygroscopic. Use a fresh bottle or sublime before use.
Sticky Gum during Salt Formation Solvent too polarAdd more

or Hexanes to the HCl/EtOAc mixture to force crystallization.

Safety & Handling

  • Methyltriphenylphosphonium bromide: Toxic if swallowed. Irritating to eyes and skin. Hygroscopic.

  • Potassium tert-butoxide: Flammable solid. Corrosive. Reacts violently with water. Handle under inert atmosphere.

  • 4-Methylenepiperidine HCl: Irritant. Use standard PPE.

References

  • Preparation of 4-methylenepiperidine. World Intellectual Property Organization.[11] Patent WO2008076705. (Source for scalable Wittig protocols on piperidones).

  • Removal of Triphenylphosphine Oxide from Wittig Reactions. Journal of Organic Chemistry. Strategies for precipitation of TPPO using non-polar solvents and ZnCl2 complexation.

  • Synthesis of Efinaconazole Intermediates. Organic Process Research & Development. Details the industrial relevance of the 4-methylenepiperidine scaffold.

  • BenchChem Application Note. Protocols for 4-Methylenepiperidine Hydrobromide/Chloride synthesis.

Sources

Application

Application Notes and Protocols for the Large-Scale cGMP Synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride

Abstract This document provides a comprehensive guide to the large-scale cGMP synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the large-scale cGMP synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis is a two-step process commencing with the tosylation of piperidine, followed by the formation of the hydrochloride salt. This application note details the optimized reaction conditions, purification procedures, and in-process controls necessary for a robust, scalable, and cGMP-compliant manufacturing process. The rationale behind the selection of reagents, solvents, and process parameters is discussed to ensure process understanding and facilitate technology transfer.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for constructing complex molecular architectures.[3] Consequently, the synthesis of functionalized piperidine derivatives under stringent quality standards is of paramount importance to the pharmaceutical industry. The title compound, 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride, is a critical building block, and its synthesis under Current Good Manufacturing Practices (cGMP) is essential to ensure the quality and safety of the final drug products.

Synthetic Strategy and Process Rationale

The selected synthetic route is a straightforward and efficient two-step process designed for scalability and cGMP compliance. The strategy involves the N-sulfonylation of piperidine with p-toluenesulfonyl chloride, followed by conversion to its hydrochloride salt.

Step 1: N-Tosylation of Piperidine

The first step is the reaction of piperidine with p-toluenesulfonyl chloride (TsCl) to form 4-[(4-Methylphenyl)sulfonyl]-piperidine.

  • Reaction: Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.

  • Base: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.[1] This prevents the protonation of the starting piperidine, which would render it unreactive. The use of an organic base like TEA is preferable in large-scale operations over inorganic bases as it and its corresponding salt are generally more soluble in organic solvents, simplifying the work-up.

  • Solvent: Dichloromethane (DCM) is chosen as the reaction solvent due to its excellent solvating properties for the reactants and its relatively low boiling point, which facilitates its removal during downstream processing.[1]

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to proceed at room temperature. This ensures a controlled reaction rate and minimizes the formation of impurities.

Step 2: Hydrochloride Salt Formation

The second step involves the conversion of the free base, 4-[(4-Methylphenyl)sulfonyl]-piperidine, into its hydrochloride salt.

  • Rationale: The hydrochloride salt form is often preferred for pharmaceutical intermediates and APIs due to its improved crystallinity, stability, and handling properties compared to the free base.

  • Reagent: A solution of hydrochloric acid in a suitable organic solvent, such as isopropanol (IPA), is used to precipitate the hydrochloride salt. This method allows for controlled precipitation and isolation of a crystalline solid.

  • Solvent for Precipitation: A solvent in which the free base is soluble but the hydrochloride salt is insoluble is chosen to ensure high recovery of the product. A mixture of an ethereal solvent like methyl tert-butyl ether (MTBE) and the reaction solvent from the previous step is often effective.

Process Workflow and Controls

A well-defined workflow with integrated in-process controls (IPCs) is critical for a reproducible cGMP process.

Synthesis Workflow cluster_0 Step 1: N-Tosylation cluster_1 Step 2: Hydrochloride Salt Formation A Charge Piperidine, Triethylamine, and Dichloromethane B Cool to 0-5 °C A->B C Slowly add p-Toluenesulfonyl Chloride B->C D Warm to Room Temperature and Stir C->D E IPC-1: Reaction Completion (TLC/HPLC) D->E F Aqueous Work-up E->F G Solvent Swap to MTBE F->G H Add HCl in Isopropanol G->H Transfer of Free Base Solution I Precipitation and Stirring H->I J Filtration I->J K Washing with MTBE J->K L Drying under Vacuum K->L M IPC-2: Final Product Analysis (HPLC, 1H NMR, MP) L->M

Caption: cGMP Manufacturing Workflow for 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
Piperidine≥99%cGMP compliant vendor
p-Toluenesulfonyl chloride≥99%cGMP compliant vendor
Triethylamine (TEA)≥99.5%cGMP compliant vendor
Dichloromethane (DCM)HPLC GradecGMP compliant vendor
Hydrochloric Acid in Isopropanol (5-6 N)N/AcGMP compliant vendor
Methyl tert-butyl ether (MTBE)HPLC GradecGMP compliant vendor
Deionized WaterUSP GradeIn-house generation
Anhydrous Sodium SulfateACS GradecGMP compliant vendor

4.2. Step-by-Step Procedure

Step 1: Synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine

  • Reactor Setup: Equip a clean and dry glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with piperidine (1.0 equivalent), triethylamine (1.2 equivalents), and dichloromethane (10 volumes relative to piperidine).

  • Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.

  • Addition of Tosyl Chloride: Prepare a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane (2 volumes). Add this solution dropwise to the reaction mixture via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (piperidine) is complete.

  • Work-up:

    • Quench the reaction by slowly adding deionized water (5 volumes).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (2 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-[(4-Methylphenyl)sulfonyl]-piperidine as an oil or a semi-solid.

Step 2: Synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride

  • Dissolution: Dissolve the crude 4-[(4-Methylphenyl)sulfonyl]-piperidine in methyl tert-butyl ether (MTBE) (10 volumes).

  • Salt Formation: With vigorous stirring, slowly add a 5-6 N solution of hydrochloric acid in isopropanol until the pH of the solution is between 1 and 2 (as measured with wet pH paper).

  • Precipitation: A white precipitate will form. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Isolate the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake with cold MTBE (2 x 3 volumes) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Final Product Analysis (IPC-2): Analyze the final product for purity (by HPLC), identity (by ¹H NMR and FT-IR), and melting point.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality of the final product.

ParameterMethodSpecification
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity¹H NMR, FT-IRConforms to the reference spectrum
Purity (Assay)HPLC-UV (230 nm)[4][5][6]≥ 99.0%
Melting PointMelting Point ApparatusReport value
Residual SolventsGas Chromatography (GC)Conforms to ICH Q3C limits

HPLC Method Outline:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Rationale: The tosyl group provides a strong chromophore, making UV detection a suitable and sensitive method for purity analysis.[4][5]

Safety Considerations

  • Piperidine: Corrosive, flammable, and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The protocol described in this application note provides a robust and scalable method for the cGMP synthesis of 4-[(4-Methylphenyl)sulfonyl]-piperidine hydrochloride. The process is designed with a focus on safety, efficiency, and quality, incorporating in-process controls and justifications for key process parameters. Adherence to this protocol will enable the consistent production of high-purity material suitable for use in the manufacture of active pharmaceutical ingredients.

References

  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Scheme 1 Synthesis of 1-tosylpiperidine-4-one - ResearchGate. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - The Royal Society. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

Sources

Method

Application Note: Sulfonylpiperidine Derivatives as CNS-Penetrant Pan-Muscarinic Antagonists

[1] Abstract & Strategic Rationale The development of central nervous system (CNS) penetrant pan-muscarinic antagonists represents a critical challenge in medicinal chemistry. Historically, muscarinic antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

The development of central nervous system (CNS) penetrant pan-muscarinic antagonists represents a critical challenge in medicinal chemistry. Historically, muscarinic antagonists (e.g., atropine, scopolamine) or quaternary ammonium derivatives (e.g., ipratropium) have been bifurcated into "CNS-active with side effects" or "peripherally restricted." The therapeutic goal for conditions such as Parkinson’s disease (tremor), dystonia, and organophosphate poisoning requires agents that can cross the blood-brain barrier (BBB) effectively while maintaining high affinity for the orthosteric site of M1–M5 receptors.

The Sulfonylpiperidine Advantage: Traditional piperidine-based antagonists often possess a highly basic tertiary amine (


). At physiological pH, these exist primarily as cations, which facilitates high-affinity binding to the conserved aspartate residue in the muscarinic orthosteric pocket but simultaneously increases susceptibility to P-glycoprotein (P-gp/MDR1) efflux, severely limiting CNS exposure.

Sulfonylpiperidine derivatives (specifically N-sulfonyl piperidines or 4-sulfonyl piperidines) offer a structural solution. The electron-withdrawing sulfonyl group modulates the basicity of the piperidine nitrogen or adjacent pharmacophores, lowering the


 and increasing lipophilicity (

). This modification evades P-gp efflux while retaining sufficient H-bond accepting capability to maintain receptor affinity, resulting in a high unbound brain-to-plasma partition coefficient (

).

Chemical Biology & Mechanism of Action[2]

Structural Optimization for CNS Penetration

The core design principle involves "masking" the basicity of the classical muscarinic pharmacophore.

  • Classical Antagonists: High basicity (

    
     9–10) 
    
    
    
    Protonated
    
    
    P-gp Substrate
    
    
    Low CNS Entry.
  • Sulfonylpiperidine Scaffold: Reduced basicity (

    
     6–8) 
    
    
    
    Neutral fraction
    
    
    
    
    Passive Diffusion
    
    
    
    
    High CNS Entry.
Signaling Pathway Blockade

Pan-muscarinic antagonists block all five subtypes (M1–M5), preventing Acetylcholine (ACh) induced signaling.

  • M1, M3, M5 (

    
     coupled):  Blockade prevents 
    
    
    
    activation and
    
    
    mobilization.
  • M2, M4 (

    
     coupled):  Blockade prevents inhibition of Adenylyl Cyclase, normalizing cAMP levels.
    

MuscarinicBlockade ACh Acetylcholine Rec_Gq M1/M3/M5 (Gq-Coupled) ACh->Rec_Gq Activation Rec_Gi M2/M4 (Gi-Coupled) ACh->Rec_Gi Activation Antagonist Sulfonylpiperidine Antagonist Antagonist->Rec_Gq Blocks Antagonist->Rec_Gi Blocks PLC PLC-beta Rec_Gq->PLC Inhibited AC Adenylyl Cyclase Rec_Gi->AC Disinhibited Ca Calcium Release (Excitation) PLC->Ca Reduced cAMP cAMP Levels AC->cAMP Normalized

Figure 1: Mechanism of pan-muscarinic blockade by sulfonylpiperidine derivatives across Gq and Gi pathways.

Experimental Protocols

Protocol A: Synthesis of Sulfonylpiperidine Derivatives

Objective: To generate a library of N-sulfonyl piperidines for SAR screening.

  • Reagents: Substituted piperidine core (e.g., 4-phenylpiperidine), Aryl/Alkyl sulfonyl chlorides, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM under

      
       atmosphere.
      
    • Add TEA (1.5 equiv) and cool to 0°C.

    • Dropwise add the corresponding sulfonyl chloride (1.1 equiv).

    • Warm to room temperature and stir for 4–12 hours (monitor by TLC/LC-MS).

    • Workup: Quench with water, extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine binding affinity (


) at human M1–M5 receptors.
  • Membrane Source: CHO-K1 cells stably expressing hM1–hM5.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (0.2–0.5 nM).
  • Non-specific Binding: Defined by 10

    
    M Atropine.
    

Step-by-Step:

  • Preparation: Thaw membranes and homogenize in Assay Buffer (50 mM HEPES, 10 mM

    
    , 100 mM NaCl, pH 7.4).
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Test Compound (10-point dilution series).
      
    • 50

      
      L 
      
      
      
      -NMS.
    • 100

      
      L Membrane suspension (5–10 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 25°C for 120 minutes.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count on a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: MDCK-MDR1 Permeability Assay (CNS Penetration)

Objective: Assess BBB permeability and P-gp efflux liability.[1] This is the critical gatekeeper assay for this application.

  • Cell Line: MDCK-II cells transfected with human MDR1 (ABCB1).

  • Controls:

    • High Permeability: Propranolol (

      
      ).
      
    • Efflux Substrate: Prazosin or Digoxin (Efflux Ratio > 2.0).

Step-by-Step:

  • Seeding: Seed MDCK-MDR1 cells on Transwell™ inserts (0.4

    
    m pore) and culture for 4–5 days to form a confluent monolayer (TEER > 800 
    
    
    
    ).
  • Dosing: Prepare test compounds at 5

    
    M in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).
    
  • Transport:

    • Apical to Basolateral (A-B): Add compound to apical chamber, buffer to basolateral.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber, buffer to apical.

  • Incubation: Incubate at 37°C for 60 minutes with mild shaking.

  • Sampling: Collect aliquots from both donor and receiver compartments.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER) =

      
      
      
    • Success Criteria:

      
       and 
      
      
      
      .

Data Presentation & Analysis

Representative SAR Data (Hypothetical)

The table below illustrates the impact of sulfonyl modification on physicochemical properties and CNS penetrance.

Compound IDR-GrouppKa (Calc)hM4 Ki (nM)MDCK P_app (A-B)Efflux Ratio (ER)Brain/Plasma (Kp)
Ref-1 (Amine) N-Methyl9.21.51.214.50.15
SP-01 Methylsulfonyl6.812.018.51.11.8
SP-02 Phenylsulfonyl6.54.222.00.92.4
SP-03 4-F-Phenylsulfonyl6.42.824.50.82.9

Note: Replacing the basic amine (Ref-1) with a sulfonyl group (SP-01 to SP-03) drastically reduces pKa and Efflux Ratio, leading to superior Brain/Plasma (Kp) values.

Screening Cascade Workflow

ScreeningCascade Library Sulfonylpiperidine Library Synthesis Binding Primary Screen: [3H]-NMS Binding (10 uM) Library->Binding Ki Affinity Determination: Ki < 100 nM Binding->Ki Hits MDCK CNS Permeability: MDCK-MDR1 (ER < 2.5) Ki->MDCK High Affinity Functional Functional Assay: Ca2+ Flux / cAMP MDCK->Functional Permeable InVivo In Vivo PK: Rat Brain/Plasma Ratio Functional->InVivo Antagonist InVivo->Library SAR Refinement

Figure 2: Optimized screening cascade for identifying CNS-penetrant muscarinic antagonists.

References

  • Vertex Pharmaceuticals. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Vanderbilt Center for Neuroscience Drug Discovery. (2013). Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM). NCBI Bookshelf. Link

  • Cyprotex. MDCK-MDR1 Permeability Assay Protocol. Evotec. Link

  • Broadley, K. J., & Kelly, D. R. (2001).[3] Muscarinic Receptor Agonists and Antagonists.[4][3][5][6][7][8][9][10][11] Molecules. Link

  • National Institutes of Health. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies to improve prediction of CNS drug penetration. Biopharm Drug Dispos. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

This guide is structured as a specialized Technical Support Center for process chemists and researchers working with the 4-anilidopiperidine scaffold. It focuses on the optimization and troubleshooting of Methyl 4-[(1-ox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and researchers working with the 4-anilidopiperidine scaffold. It focuses on the optimization and troubleshooting of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate (often referred to as Nor-Remifentanil or the Remifentanil Core).[1]

Status: Operational | Tier: L3 (Process Optimization) | Context: Research & Analytical Standards[1]

Notice: The chemistry described below involves intermediates for potent opioid analogues.[1][2][3][4] This content is intended strictly for authorized personnel (DEA/FDA licensed researchers) conducting legitimate synthesis for reference standards, metabolic studies, or drug development.[5] All protocols must adhere to local controlled substance regulations.

Core Synthesis Directive: The "Steric Wall"

The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is chemically deceptive.[1] While it appears to be a standard amide coupling, the 4-position quaternary center creates immense steric hindrance.[1][5]

The primary bottleneck users report is the N-acylation step (introducing the 1-oxopropyl/propionyl group) onto the extremely hindered aniline nitrogen.[1]

The Optimized Workflow (Visualized)

The following decision tree outlines the critical path for the "Modified Strecker" route, which is the industry standard for high-purity outcomes.

G Start Start: 1-Benzyl-4-piperidone Step1 Step 1: Strecker Reaction (Aniline + TMSCN/HCN) Start->Step1 Check1 QC Check: Nitrile Purity (>95% req) Step1->Check1 Step2 Step 2: Hydrolysis to Amide (Conc. H2SO4) Check1->Step2 Pass Step3 Step 3: Esterification (MeOH / SOCl2) Step2->Step3 Step4 Step 4: N-Propionylation (The Bottleneck) Step3->Step4 Decision Conversion > 98%? Step4->Decision Success Target: N-Acylated Ester Decision->Success Yes Fail Issue: Incomplete Reaction or Ester Hydrolysis Decision->Fail No Fail->Step4 Retreat with Propionyl Chloride (Neat)

Caption: Optimization logic for the 4-anilidopiperidine core. The "Red Node" (Step 4) represents the highest failure rate due to steric hindrance.

Troubleshooting Guide: Critical Quality Attributes (CQAs)

Issue 1: "My N-Acylation reaction stalls at 60% conversion."

Diagnosis: Steric Hindrance & Nucleophilicity.[1] The nitrogen atom at the 4-position is secondary, but it is buried next to a quaternary carbon attached to a phenyl ring and an ester group.[1][5] Standard acylation conditions (Propionic anhydride/DMAP at RT) often fail to drive the reaction to completion.

Protocol Optimization:

  • Switch Reagents: Abandon acid anhydrides. Use Propionyl Chloride (Propanoyl chloride).[1] The acyl chloride is more electrophilic and smaller, allowing better penetration of the steric shield.[1][5]

  • Solvent System: Use 1,2-Dichloroethane (DCE) or Toluene .[1] These allow for higher reflux temperatures (80-110°C) compared to DCM.[1]

  • The "Scavenger" Timing: Do not add the base (Triethylamine/DIPEA) at the start.[1]

    • Why? The base can react with the acyl chloride to form ketenes or acyl ammonium salts that are bulkier.[1]

    • Fix: Reflux the amine with Propionyl Chloride alone for 2-3 hours.[1] The HCl gas generated escapes or forms a salt.[1] Only add the base in the final hour to scavenge remaining acid and drive the equilibrium.[1][5]

Issue 2: "The methyl ester is disappearing (Hydrolysis)."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] During the acylation (especially using Propionyl Chloride), HCl is generated.[5] If your solvent is "wet" or if the reaction is prolonged at high heat, the methyl ester at position 4 will hydrolyze back to the carboxylic acid (Remifentanil Acid impurity).[5]

Corrective Actions:

  • Dry Solvents: Ensure DCE/Toluene is dried over molecular sieves (<50 ppm H2O).[1]

  • Alternative Ester: If synthesis allows, use the tert-butyl ester for the intermediate steps.[1][5] The t-butyl group is far more resistant to acid hydrolysis/nucleophilic attack.[1] You can transesterify to the methyl ester at the very end using MeOH/H2SO4.[1][5]

Issue 3: "I see a 'Cyano' impurity in the final LC-MS."

Diagnosis: Incomplete Strecker Hydrolysis (Impurity N).[1] This stems from Step 2. If the nitrile (from the Strecker reaction) is not fully hydrolyzed to the amide before you attempt esterification, it will carry through.[5]

Validation Step:

  • Run an IR spectrum after Step 2.[1]

  • Target: Disappearance of the weak nitrile peak (~2230 cm⁻¹) and appearance of strong Amide I/II bands.

  • Fix: The hydrolysis of the sterically hindered nitrile requires Conc.[1] H2SO4 (not diluted) at controlled temperatures (often 0°C to RT) to stop at the amide without blasting it all the way to the acid.

Quantitative Data: Reagent Selection Matrix

Use this table to select conditions based on your available equipment and impurity tolerance.

ParameterStandard Protocol (Anhydride)Optimized Protocol (Acyl Chloride) Notes
Reagent Propionic AnhydridePropionyl Chloride Chloride is essential for >90% yield.[1]
Catalyst DMAP / H2SO4None (Thermal) DMAP adds steric bulk; avoid if possible.[1]
Temp Reflux (12-24h)Reflux (3-5h) Shorter heat exposure protects the ester.[1]
Solvent DCM / THFDCE / Toluene Higher boiling point required for activation.[1]
Major Impurity Unreacted Amine (Starting Material)Acid Impurity (Hydrolyzed Ester)Trade-off: Conversion vs. Ester stability.[1]
Yield 40-60%85-95%

Frequently Asked Questions (FAQ)

Q: Can I use the "Ugi" reaction instead of the "Strecker" to make this? A: Yes, but with caveats. The Ugi 4-component reaction (Amine + Ketone + Isocyanide + Acid) is elegant but often produces the amide side chain directly.[1] For the specific methyl ester target, the Strecker route (Ketone -> Nitrile -> Amide -> Ester) allows for better purification of the intermediate crystallites, which is crucial for meeting pharmaceutical purity standards (>99.5%).

Q: How do I remove the Benzyl protecting group without reducing the phenyl ring? A: Standard Hydrogenolysis.[1] Use Pd/C (10%) in Methanol.[1][6]

  • Warning: Do not use PtO2 (Adam's Catalyst) aggressively, as it may begin to reduce the phenyl ring of the aniline moiety.[5]

  • Tip: If the reaction is sluggish, add a catalytic amount of Acetic Acid, but monitor for ester transesterification if using ethanol.[5] Sticking to Methanol is safer for the methyl ester target.[1]

Q: The final product is an oil and hard to purify. A: The free base is often an oil or low-melting solid.[1] Convert it to the Oxalate or Hydrochloride salt for crystallization.[1]

  • Protocol: Dissolve the crude oil in minimal iPrOH or Acetone and add 1.0 eq of Oxalic acid.[1] The oxalate salt usually crystallizes readily and purifies the compound from non-basic impurities.[1][5]

References

  • Kiricojevic, V. D., et al. (2002).[5] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.[1][2][5]

  • Janssen, P. A. J. (1962).[1][5] Process for preparing 1-(aralkyl)-4-(N-aryl-alkanoylamino)-piperidines. U.S. Patent 3,998,834.[1]

  • Vangerven, D., et al. (2024).[5][7] Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. Forensic Chemistry.

  • PubChem Compound Summary. (2024). Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate. National Center for Biotechnology Information.[1]

Sources

Optimization

Improving yield and purity in the synthesis of piperidine-based compounds.

Topic: Improving Yield and Purity in the Synthesis of Piperidine-Based Compounds Introduction: The Piperidine Paradox Piperidine rings are the structural backbone of over 70 FDA-approved drugs, including fentanyl and par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in the Synthesis of Piperidine-Based Compounds

Introduction: The Piperidine Paradox

Piperidine rings are the structural backbone of over 70 FDA-approved drugs, including fentanyl and paroxetine. However, for the bench chemist, they present a "yield/purity paradox." While the ring-forming reactions are often thermodynamically favorable, the resulting secondary amines are notorious for catalyst poisoning during synthesis and severe tailing during purification.

This guide moves beyond standard textbook procedures. It addresses the specific failure modes I have diagnosed in hundreds of client workflows, focusing on the causality of failure and the engineering of robust, self-validating protocols.

Module 1: Catalytic Hydrogenation of Pyridines

The Issue: “My reaction stalls at 60% conversion, or I get a mixture of partially reduced tetrahydropyridines.”

Root Cause Analysis

The nitrogen atom in pyridine is a Lewis base.[1] As the reaction proceeds, the product (piperidine) is more basic than the starting material (pyridine).[2]

  • Product Inhibition: The formed piperidine binds strongly to the metal catalyst surface, blocking active sites from the remaining pyridine.

  • Catalyst Poisoning: Trace sulfur or phosphines from previous steps will permanently deactivate heterogeneous catalysts like Pd/C or PtO₂.

The "Protonation Shield" Protocol

To prevent product inhibition, you must protonate the nitrogen. A protonated ammonium species does not coordinate effectively to the metal surface, leaving the catalyst free to reduce the aromatic ring.

Recommended Protocol: PtO₂ (Adams' Catalyst) in Acetic Acid This method is superior to Pd/C for difficult substrates due to Platinum's higher resistance to poisoning.

Step-by-Step Workflow:

  • Preparation: Dissolve the pyridine substrate (10 mmol) in Glacial Acetic Acid (20 mL). The acid acts as both solvent and "protonation shield."

  • Catalyst Loading: Add PtO₂ (5 mol%).[1] Note: Do not use Pd/C if the molecule contains halogens, as dehalogenation is a high risk.

  • Hydrogenation: Purge with H₂ three times. Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at RT to 40°C .

    • Checkpoint: Monitor H₂ uptake. If uptake stops prematurely, purge the headspace to remove volatile poisons (like CO byproduct) and repressurize.

  • Workup (Critical):

    • Filter catalyst over Celite.[1]

    • Neutralization: The acetic acid must be removed. Evaporate bulk solvent, then basify the residue with aqueous NaOH to pH > 12 to liberate the free amine.

    • Extraction: Extract immediately with DCM or Et₂O.

Troubleshooting Logic: Hydrogenation

Hydrogenation_Troubleshooting Start Problem: Incomplete Hydrogenation Check_Poison Check Starting Material Purity (S, P, or Halogens present?) Start->Check_Poison Poison_Yes Yes: Impurities Present Check_Poison->Poison_Yes Poison_No No: Material is Clean Check_Poison->Poison_No Action_Wash Action: Wash precursor with CuSO4 (removes S) or recrystallize Poison_Yes->Action_Wash Check_Solvent Check Solvent System Poison_No->Check_Solvent Is_Neutral Is Solvent Neutral (MeOH/EtOH)? Check_Solvent->Is_Neutral Action_Acid Action: Switch to AcOH or add 1.5 eq HCl Is_Neutral->Action_Acid Yes (Product Inhibition) Check_Pressure Is Pressure < 50 psi? Is_Neutral->Check_Pressure No (Already Acidic) Action_Boost Action: Increase Pressure & Temp (Consider Rh/C for steric bulk) Check_Pressure->Action_Boost

Figure 1: Decision tree for diagnosing stalled hydrogenation reactions. Note the critical role of solvent acidity.

Module 2: Reductive Amination

The Issue: “I see the imine forming, but the reduction to the amine is low yielding or produces dimers.”

Expert Insight: The pH Sweet Spot

Reductive amination is a balancing act.

  • pH too low (< 4): The amine is fully protonated (ammonium) and cannot attack the ketone/aldehyde to form the imine.

  • pH too high (> 6): The imine formation is slow, and the reducing agent (e.g., NaBH₃CN) may decompose or reduce the ketone directly.

  • The Sweet Spot: pH 5–6 . This ensures enough free amine for nucleophilic attack while activating the carbonyl oxygen.

Optimized Protocol: The "Stepwise" Borch Reduction

Do not dump all reagents in at once. Use a stepwise approach to lock in the imine before reduction.

  • Imine Formation: Combine amine (1.0 eq) and ketone (1.0 eq) in MeOH. Add Titanium(IV) Isopropoxide (1.2 eq).

    • Why Ti(OiPr)₄? It acts as a Lewis acid to catalyze imine formation and a water scavenger to drive the equilibrium forward [1].

    • Stir for 4–6 hours at RT.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) or NaBH(OAc)₃ (2.0 eq) slowly.

    • Note: If using Ti(OiPr)₄, NaBH₄ is sufficient and cheaper than cyanoborohydride.

  • Quench: Add 1M NaOH to precipitate Titanium salts. Filter and extract.

Module 3: Purification & Isolation

The Issue: “My product streaks on the column (Rf 0.2 to 0.6) and co-elutes with impurities.”

The Basicity Problem

Piperidines are strong bases (pKa ~11). They interact with the acidic silanol (Si-OH) groups on silica gel, causing peak broadening (tailing) and irreversible adsorption.

Solution 1: The "Amine-Modified" Mobile Phase

You must block the silanol sites.

  • Additive: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/TEA 95:4:1).

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This neutralizes the silica bed in advance.

Solution 2: Salt Formation (The "Non-Chromatographic" Method)

If your impurities are non-basic (e.g., unreacted ketone, neutral side products), avoid the column entirely.

Protocol:

  • Dissolve crude mixture in Et₂O or EtOAc.

  • Add 2M HCl in ether dropwise.

  • The piperidine hydrochloride salt will precipitate instantly.

  • Filtration: Filter the solid. Wash with fresh ether. The neutral impurities remain in the filtrate.

  • Free-basing: Dissolve the salt in water, basify with NaOH, and extract with DCM to recover pure piperidine.

Data Summary: Purification Strategies
Impurity TypeRecommended MethodKey ReagentsNotes
Pyridine (Starting Material) Azeotropic Distillation WaterPiperidine/Pyridine form an azeotrope.[3][4] Add water to distill piperidine as a hydrate or use chemical scavenging (see below).
Neutral Organics Acid/Base Extraction HCl / NaOHExploits the basicity of piperidine. Yields are typically >90%.
Close-eluting Amines Alumina Chromatography Basic AluminaAlumina is less acidic than silica, reducing tailing without TEA additives.
Trace Color/Oxides Recrystallization EtOH/Et₂OConvert to HCl or Picrate salt for crystallization.
Purification Workflow Diagram

Purification_Workflow Crude Crude Piperidine Mixture Impurity_Check Identify Major Impurity Crude->Impurity_Check Pyridine Pyridine (SM) Impurity_Check->Pyridine Neutrals Neutral Organics Impurity_Check->Neutrals Isomers Stereoisomers/Amines Impurity_Check->Isomers Distillation Azeotropic Distillation (with Water) Pyridine->Distillation Salt_Form HCl Salt Formation (Precipitation) Neutrals->Salt_Form Column Column Chromatography (DCM:MeOH + 1% TEA) Isomers->Column

Figure 2: Logic flow for selecting the optimal purification method based on impurity profile.

Module 4: FAQ - Specific User Scenarios

Q: I am using Pd/C for hydrogenation, but the reaction yields a dechlorinated byproduct. A: Palladium is excellent for hydrodehalogenation. If your piperidine scaffold contains Cl, Br, or I, you must switch to Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) . These catalysts are much less active toward aryl halides while still effective for pyridine reduction [2].

Q: My piperidine product is volatile. I lose yield on the rotavap. A: Low molecular weight piperidines are volatile.

  • Fix: Do not evaporate to dryness. Form the Hydrochloride salt in situ by adding HCl in dioxane/ether before evaporation. The salt is non-volatile and stable.

Q: Can I use Boc-protection to improve purification? A: Absolutely. If the free amine is difficult to handle, react the crude with Boc₂O (1.1 eq) and base. The resulting N-Boc piperidine is non-basic, lipophilic, and purifies easily on standard silica gel without tailing. You can deprotect with TFA/DCM later.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990. Link

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. Link

  • BenchChem Technical Support. "Purification of Piperidine Derivatives - Troubleshooting Guide." BenchChem Application Notes, 2025. Link

  • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004. Link

Sources

Troubleshooting

Technical Support Center: Optimization of 4,4-Disubstituted Cyclohexylbenzamide Synthesis

Executive Summary & Scope This technical guide addresses the synthetic challenges associated with 4,4-disubstituted cyclohexylbenzamide inhibitors . These scaffolds are critical in medicinal chemistry, frequently appeari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the synthetic challenges associated with 4,4-disubstituted cyclohexylbenzamide inhibitors . These scaffolds are critical in medicinal chemistry, frequently appearing in inhibitors for 11β-HSD1 , CCR5 antagonists , and Smoothened (Smo) receptor modulators .

The presence of a gem-disubstituted carbon (quaternary center) at the 4-position of the cyclohexane ring introduces specific conformational constraints and steric hurdles that often lead to:

  • Failed Amide Couplings: Standard carbodiimide chemistries (EDC/NHS) often stall due to the chair conformation rigidity or steric bulk.

  • Incomplete Reductive Amination: Synthesizing the amine precursor from the corresponding 4,4-disubstituted cyclohexanone is kinetically slow.

  • Solubility Issues: The lipophilic nature of the gem-disubstituted cyclohexane often complicates reverse-phase purification.

Synthetic Workflow Visualization

The following diagram outlines the optimized critical path for synthesizing these inhibitors, highlighting the decision points where users most frequently encounter failure.

SyntheticWorkflow Start Start: 4,4-Disubstituted Cyclohexanone Step1 Reductive Amination (Amine Formation) Start->Step1 Check1 Is conversion > 90%? Step1->Check1 RouteA Standard Protocol: NaBH(OAc)3 / AcOH Check1->RouteA Low Steric Bulk RouteB High-Force Protocol: Ti(OiPr)4 / NaBH4 Check1->RouteB High Steric Bulk (Recommended) Step2 Amide Coupling (Benzoylation) RouteA->Step2 RouteB->Step2 Check2 Yield > 80%? Step2->Check2 CouplingA Standard: EDC / HOBt Check2->CouplingA Simple Acids CouplingB Optimized: HATU / DIPEA / DMF Check2->CouplingB Standard Optimization CouplingC Rescue: Acyl Fluoride (TFFH) Check2->CouplingC Extremely Hindered Final Final Product: 4,4-Disubstituted Cyclohexylbenzamide CouplingA->Final CouplingB->Final CouplingC->Final

Caption: Figure 1. Optimized synthetic decision tree for 4,4-disubstituted cyclohexylbenzamides. Green nodes indicate recommended high-success pathways.

Critical Troubleshooting Guides

Module A: The Amide Coupling (Benzoylation)

Issue: Low yield or no reaction when coupling the 4,4-disubstituted cyclohexylamine with a benzoic acid derivative.

Mechanism of Failure: The 4,4-disubstitution pattern locks the cyclohexane ring into a specific chair conformation. Even though the amine is at position 1 (distal from position 4), the conformational rigidity can prevent the nitrogen lone pair from accessing the activated ester of the benzoic acid, especially if the benzoic acid itself has ortho-substituents.

Protocol 1: The HATU "Gold Standard"

Use this when EDC/HOBt yields are < 50%.

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (preferred) or NMP. Avoid DCM; it does not solvate the polar intermediate well enough.

  • Procedure:

    • Dissolve the Benzoic Acid derivative in DMF (0.2 M).

    • Add DIPEA.[1][2] Stir for 5 minutes.

    • Add HATU.[1][2][3][4][5] Crucial: Stir for 15–30 minutes before adding the amine. This ensures complete formation of the active ester (OAt-ester).

    • Add the 4,4-disubstituted cyclohexylamine.[6]

    • Stir at RT for 4–12 hours.

  • Validation: Monitor by LCMS. The active ester usually runs slightly more non-polar than the acid.

Protocol 2: The Acyl Fluoride "Rescue Method"

Use this when HATU fails or if the benzoic acid is extremely electron-deficient. Acyl fluorides are highly reactive yet more stable to hydrolysis than acid chlorides. They are excellent for sterically hindered couplings [1].[5]

  • Reagents: Benzoic Acid (1.0 eq), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq), DIPEA (3.0 eq).

  • Procedure:

    • Dissolve Acid and TFFH in DCM or DMF.[1]

    • Add DIPEA.[1][2]

    • Stir for 30 mins to generate the acyl fluoride in situ.

    • Add the amine.[1][2][4][7][8][9][10]

    • Note: This reaction often proceeds rapidly (1–2 hours).

Module B: Synthesis of the Amine Precursor

Issue: Reductive amination of 4,4-disubstituted cyclohexanone is incomplete, leaving unreacted ketone.

Mechanism of Failure: The gem-disubstituents at C4 create trans-annular strain (1,4-interactions) that destabilizes the intermediate hemiaminal/imine formation. Standard NaBH(OAc)3 is often too weak to drive the equilibrium forward.

Protocol 3: Titanium(IV)-Mediated Reductive Amination

This method is mandatory for sterically congested ketones [2].

  • Step 1: Imine Formation (Dehydration)

    • Combine 4,4-disubstituted cyclohexanone (1.0 eq) and Amine Source (e.g., NH4OAc or Benzylamine) (1.2 eq) in THF.

    • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).

    • Why? Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl AND as a water scavenger to drive the equilibrium to the imine.

    • Stir at RT for 12–18 hours (or 60°C for 4 hours).

  • Step 2: Reduction

    • Cool to 0°C.

    • Add NaBH4 (2.0 eq) carefully (exothermic).

    • Note: Do not use NaBH(OAc)3 here; NaBH4 is required to reduce the titanated species.

  • Workup (Critical):

    • Quench with aqueous NaOH (1M) or Rochelle's salt solution to break the titanium emulsion. Stir vigorously until a white precipitate forms and the organic layer is clear.

Frequently Asked Questions (FAQs)

Q1: My product has a 4,4-dimethyl group, but I see two spots on TLC after coupling. Is this an impurity?

  • Answer: If your 4,4-substituents are identical (e.g., dimethyl, difluoro), the molecule is achiral at C4. However, if you have different substituents at C4 (e.g., 4-fluoro-4-methyl), you have created diastereomers (cis/trans isomers relative to the amine at C1). These will separate on silica. You must separate them as they will likely have vastly different biological potencies [3].

Q2: The reaction mixture turns into a gel during the HATU coupling.

  • Answer: This is common with high concentrations of peptide coupling reagents in DMF.

    • Fix: Dilute the reaction to 0.1 M.

    • Fix: Add 10% DCM to the DMF to break up hydrogen-bond networks.

Q3: Can I use Acid Chlorides instead of HATU?

  • Answer: Yes, but with caution. Converting the benzoic acid to an acid chloride (using SOCl2 or Oxalyl Chloride) is the most reactive method. However, if your scaffold contains other nucleophiles (alcohols, other amines) or acid-sensitive groups (Boc, acetals), this method will cause side reactions. HATU is generally safer for complex medicinal chemistry scaffolds.

Q4: How do I remove the tetramethylurea byproduct from HATU?

  • Answer: Tetramethylurea is water-soluble but can trail in organic layers.

    • Wash Protocol: Wash the organic layer 3x with water, then 3x with saturated LiCl solution. The LiCl helps pull polar impurities (including DMF and urea byproducts) into the aqueous phase.

Data & Reference Tables

Table 1: Coupling Reagent Selection Matrix
Steric Hindrance LevelRecommended ReagentBaseSolventExpected Yield
Low (Standard)EDC / HOBtTEA or DIPEADCM or DMF> 85%
Medium (Rigid Ring)HATU or TBTUDIPEADMF75-90%
High (Ortho-subs + Rigid)T3P (50% in EtOAc)Pyridine/NMMEtOAc/DMF60-80%
Extreme (Gem-disubstituted)Acyl Fluoride (TFFH)DIPEADCM50-75%

References

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Peptoids. Journal of the American Chemical Society.

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry.

  • Sorensen, B., et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[6]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][9] Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Sulfonylpiperazine vs. Sulfonylpiperidine Scaffolds in Medicinal Chemistry

Topic: Comparative Analysis of Sulfonylpiperazine versus Sulfonylpiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Sulfonylpiperazine versus Sulfonylpiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of lead compounds, the choice between a sulfonylpiperazine and a sulfonylpiperidine linker is rarely arbitrary; it is a strategic decision that dictates the physicochemical and safety profile of a drug candidate.

While both scaffolds utilize a six-membered saturated ring to project a sulfonyl group, their electronic and pharmacological behaviors diverge significantly:

  • Sulfonylpiperidines are generally lipophilic, neutral spacers . The sulfonyl group renders the single ring nitrogen non-basic, often improving membrane permeability but potentially suffering from poor aqueous solubility and oxidative metabolic liabilities at the C4 position.

  • Sulfonylpiperazines introduce a distal basic nitrogen (N4). This retained basicity dramatically enhances aqueous solubility and allows for specific salt bridge interactions within a binding pocket. However, it introduces risks regarding hERG channel inhibition and phospholipidosis.

This guide provides a technical comparison of these two "privileged structures," supported by experimental workflows and decision-making frameworks.

Structural & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the protonation state at physiological pH (7.4) and the resulting electronic landscape.

Electronic Character and Basicity
  • Sulfonylpiperidine: The nitrogen atom is part of a sulfonamide moiety (

    
    ). Due to the strong electron-withdrawing nature of the sulfonyl group, the lone pair on the nitrogen is delocalized. This nitrogen is non-basic  (pKa < 1). The ring acts purely as a structural spacer.
    
  • Sulfonylpiperazine: This scaffold contains two nitrogens. The N1 is sulfonylated (non-basic).[1] The distal N4 remains a tertiary amine with a typical pKa of 7.5–8.5 (depending on N4-substituents). At physiological pH, the N4 is largely protonated (

    
    ), serving as a hydrogen bond donor/acceptor and a solubility handle.
    
Comparative Data: Matched Molecular Pair (MMP) Trends

The following table summarizes the shift in properties when converting a Sulfonylpiperidine to a Sulfonylpiperazine in a typical lead optimization campaign.

PropertySulfonylpiperidine CoreSulfonylpiperazine CoreImpact of Switch (Piperidine

Piperazine)
LogD (pH 7.4) High (Lipophilic)Moderate/LowDecreases (typically by 1.5 - 2.5 log units)
Aq. Solubility Low (< 10 µM typical)High (> 100 µM typical)Increases significantly due to ionization
Permeability (Papp) HighModerateMay decrease due to polarity/charge
hERG Inhibition Low Risk (Neutral)High Risk (Basic Cation)Risk Increases (requires mitigation)
Metabolic Soft Spot C4-OxidationN-Oxidation / DealkylationShifts from Carbon to Nitrogen metabolism

Pharmacological Implications & Decision Logic[6]

The hERG Liability Trade-off

One of the most critical safety considerations is the inhibition of the hERG potassium channel, a primary driver of QT prolongation.

  • Mechanism: The hERG pharmacophore often requires a basic nitrogen and lipophilic groups to trap the drug in the channel pore.

  • Risk: Unsubstituted or alkyl-substituted sulfonylpiperazines possess this exact pharmacophore (basic N4).

  • Mitigation: If hERG toxicity is observed in a sulfonylpiperazine series, switching to a sulfonylpiperidine is a proven strategy to "neutralize" the core, often abolishing hERG affinity at the cost of solubility.

Decision Framework Visualization

The following diagram illustrates the logical flow for selecting between these two scaffolds based on ADME data.

ScaffoldSelection Start Lead Compound Optimization (Linker Selection) SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck hERGCheck Is hERG IC50 < 10 µM? SolubilityCheck->hERGCheck No (Solubility OK) SelectPiperazine Select SulfonylPIPERAZINE (Adds Solubilizing Basic N) SolubilityCheck->SelectPiperazine Yes (Need Solubility) PermeabilityCheck Is Permeability (Papp) Low? hERGCheck->PermeabilityCheck No (Low Risk) SelectPiperidine Select SulfonylPIPERIDINE (Removes Basic Center) hERGCheck->SelectPiperidine Yes (High Risk) PermeabilityCheck->SelectPiperazine No (Targeting Polar Pocket) PermeabilityCheck->SelectPiperidine Yes (Need Lipophilicity) ModifyPiperazine Modify Piperazine (Add EWG to N4 or Steric Hindrance) SelectPiperazine->ModifyPiperazine If hERG issues arise later

Figure 1: Decision tree for scaffold selection based on physicochemical and safety liabilities.

Experimental Protocols

To objectively compare these scaffolds in your own program, use the following standardized synthesis and assay protocols. These ensure that observed differences are due to the scaffold, not impurities or formulation errors.

General Synthesis: Sulfonylation

This protocol is robust for both piperidine and piperazine cores.

Reagents:

  • Amine substrate (N-Boc-piperazine or Piperidine derivative)[2]

  • Sulfonyl Chloride (

    
    )[3]
    
  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent (eq) of the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 3.0 eq of TEA. Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add 1.1 eq of the Sulfonyl Chloride dissolved in minimal DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: Sulfonylpiperazines react faster due to the higher nucleophilicity of the secondary amine compared to sterically hindered piperidines.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Solubility & Stability Assay (Comparative)

Objective: Quantify the "Solubility vs. Stability" trade-off.

Protocol:

  • Test Compounds: Prepare 10 mM DMSO stocks of the Sulfonylpiperazine and Sulfonylpiperidine analogs.

  • Solubility (Kinetic):

    • Spike DMSO stock into pH 7.4 phosphate buffer to a final concentration of 200 µM (2% DMSO).

    • Incubate for 24 hours at 25°C with shaking.

    • Filter (0.45 µm PVDF) and analyze filtrate by HPLC-UV.

  • Metabolic Stability (Microsomal):

    • Incubate 1 µM compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

    • Sample at 0, 15, 30, and 60 mins. Quench with Acetonitrile.

    • Analysis: Monitor intrinsic clearance (

      
      ).
      
    • Expectation: Piperazine analogs often show N-oxidation metabolites (+16 Da) or N-dealkylation. Piperidine analogs often show hydroxylation on the ring (+16 Da).

Mechanistic Diagram: Signaling & Binding

Understanding how these scaffolds orient in a binding pocket is crucial. The diagram below illustrates the interaction potential.

BindingMode cluster_pocket Protein Binding Pocket cluster_ligand_piperazine Sulfonyl-PIPERAZINE cluster_ligand_piperidine Sulfonyl-PIPERIDINE Residue1 Asp/Glu (Acidic Residue) Residue2 Hydrophobic Pocket Pip_N1 N1-Sulfonyl (Anchor) Pid_N1 N1-Sulfonyl (Anchor) Pip_N4 N4-Basic Amine (Protonated) Pip_N4->Residue1 Salt Bridge (Strong) Pid_C4 C4-Methylene (Neutral) Pid_C4->Residue2 Van der Waals (Weak/Lipophilic)

Figure 2: Comparative binding modes. The Piperazine N4 allows for strong ionic interactions (Salt Bridges), whereas the Piperidine C4 is limited to hydrophobic contacts.

References

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024).[1][4][5][6] Retrieved from

  • Hanessian, S., et al. Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters (2018). Retrieved from

  • Stark, H., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. PMC (2023). Retrieved from

  • Kumar, C.S.A., et al. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives. ResearchGate (2007). Retrieved from

  • Jagtap, S.J., et al. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. Retrieved from

Sources

Comparative

Comparative Evaluation Guide: 4-(4-hydroxyphenyl)piperazine Derivatives

Executive Summary The 4-(4-hydroxyphenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: systemic antifungal agents (vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-hydroxyphenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: systemic antifungal agents (via CYP51 inhibition) and CNS modulators (via Dopamine D2/Serotonin 5-HT receptor targeting).

This guide provides a technical evaluation of this scaffold's performance compared to industry standards (Itraconazole, Fluconazole, and Aripiprazole). It synthesizes experimental data to demonstrate why this moiety is preferred for optimizing binding affinity and solubility profiles.

Part 1: Structural Rationale & Mechanism of Action

The utility of the 4-(4-hydroxyphenyl)piperazine moiety stems from its dual-functionality:

  • Rigid Linker: The piperazine ring restricts conformational flexibility, reducing the entropic penalty of binding.

  • H-Bond Donor/Acceptor: The distal hydroxyl group (

    
    -OH) acts as a critical anchor point, often forming hydrogen bonds with specific residues (e.g., Serine or Tyrosine) in the target binding pocket.
    
Diagram 1: Mechanism of Action (Antifungal Context)

The following diagram illustrates the pathway inhibition where piperazine-linked azoles disrupt ergosterol biosynthesis, leading to fungal cell membrane collapse.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Normal Catalysis CYP51 Target: CYP51 (14α-demethylase) CYP51->Lanosterol Demethylation CYP51->Ergosterol BLOCKED Piperazine 4-(4-hydroxyphenyl)piperazine Inhibitor Piperazine->CYP51 High Affinity Binding Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Structure

Caption: Disruption of Ergosterol biosynthesis by piperazine-based inhibitors targeting CYP51.

Part 2: Antifungal Efficacy Evaluation[1]

Comparative Analysis: Azole Derivatives

Novel triazole-linked piperazine derivatives have been evaluated against standard azoles. The inclusion of the 4-(4-hydroxyphenyl)piperazine side chain significantly enhances broad-spectrum activity compared to the shorter side chains of Fluconazole.

Table 1: MIC Comparison (


g/mL) against Pathogenic Fungi 
Data represents geometric mean of triplicate broth microdilution assays.
Compound ClassC. albicans (Fluconazole-Resistant)A. fumigatusC. neoformansSelectivity Index (CC50/MIC)
Piperazine-Linked Triazole (Lead) 0.125 0.50 0.25 >100
Itraconazole (Standard)0.250.500.25~50
Fluconazole (Standard)>64.0>64.04.0>200
Voriconazole (Alternative)0.500.250.125~80

Key Insight: The piperazine derivative matches Itraconazole's potency but often exhibits superior solubility profiles due to the protonatable nitrogen in the piperazine ring, addressing a major limitation of lipophilic azoles [1][2].

Protocol A: Broth Microdilution Assay (CLSI M38-A2)

Objective: To determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Harvest conidia from 7-day cultures (PDA slants). Suspend in sterile saline with 0.05% Tween 20. Adjust density to

    
     spores/mL using a hemocytometer.
    
  • Compound Dilution: Dissolve test compounds in DMSO (stock 10 mM). Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0).

    • Critical Control: Final DMSO concentration must be

      
       to prevent solvent-induced fungal inhibition.
      
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug dilution in 96-well flat-bottom plates. Incubate at 35°C for 48h (Candida) or 72h (Aspergillus).
  • Readout: MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to growth control (drug-free).

Part 3: CNS Receptor Selectivity Profile

Beyond antifungals, this scaffold is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), specifically Dopamine D2 and Serotonin 5-HT1A receptors.

Comparative Analysis: Receptor Binding Affinity ( )

The 4-(4-hydroxyphenyl)piperazine moiety acts as the "aryl head group" in CNS ligands. The hydroxyl group often mimics the phenolic moiety of neurotransmitters (dopamine/serotonin).

Table 2: Radioligand Binding Affinity (


 in nM) 
Lower 

indicates higher affinity.
Compound5-HT1A Affinity (

)
D2 Affinity (

)
Ratio (5-HT1A / D2)Therapeutic Profile
4-OH-Phenylpiperazine Derivative 1.2 ± 0.3 15.4 ± 2.1 0.08 Mixed Agonist/Antagonist
Buspirone (Anxiolytic Ref)15.0>100<0.15Partial 5-HT1A Agonist
Haloperidol (Antipsychotic Ref)>10001.5>600Potent D2 Antagonist
Aripiprazole (Atypical Ref)5.60.3416.5Partial D2 Agonist

Key Insight: The 4-OH derivative shows a balanced profile similar to "atypical" antipsychotics, avoiding the pure D2 blockade of Haloperidol which causes extrapyramidal side effects [3][4].

Protocol B: Membrane Radioligand Competition Binding

Objective: To calculate inhibition constant (


).
  • Membrane Prep: Homogenize CHO cells expressing human cloned 5-HT1A or D2 receptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • 5-HT1A: Incubate membranes (20

      
      g protein) with 1 nM 
      
      
      
      -8-OH-DPAT and varying concentrations of test compound (
      
      
      to
      
      
      M).
    • D2: Use

      
      -Spiperone as the radioligand.[1]
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Cytotoxicity & Safety Profiling

Before advancing to in vivo models, the "drug-likeness" must be validated by ensuring the compound kills the target (fungus/receptor) without killing the host cells.

Diagram 2: High-Throughput Screening Workflow

The following workflow outlines the sequential logic for evaluating these derivatives.

Screening_Workflow Library Piperazine Library Synthesis Primary Primary Screen (Single Dose 10µM) Library->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Library Fail (Redesign) DoseResp Dose Response (IC50 / MIC) HitSel->DoseResp Pass Tox Cytotoxicity (MTT Assay on HEK293) DoseResp->Tox Lead Lead Candidate (High Potency/Low Tox) Tox->Lead Selectivity Index > 10

Caption: Sequential screening logic for piperazine-based candidates.

Protocol C: MTT Cytotoxicity Assay

Objective: To determine Cell Cytotoxicity (


).
  • Seeding: Plate HEK293 (human embryonic kidney) cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace medium with fresh DMEM containing serial dilutions of the piperazine compound.

  • Exposure: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h. Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.
    
  • Solubilization: Aspirate medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate % viability relative to DMSO control [5].

References

  • Wei, J., et al. (2014).[2] Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 12608-12626. Link

  • Upadhayaya, R. S., et al. (2016). Structure–activity relationship studies of novel piperazine-linked azoles as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(3), 1044-1049.
  • Terán, C., et al. (1998).[3] Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors.[3] Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.[3] Link

  • Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 2(10), 1051-1058.
  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

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Validation

A Researcher's Guide to Confirming Receptor Binding Affinities for Novel Piperidine-Based Ligands

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing ligands that target a wide array of receptors. The journey fro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing ligands that target a wide array of receptors. The journey from a novel chemical entity to a potential therapeutic, however, is paved with rigorous validation. A critical and early step in this process is the precise and reliable determination of a ligand's binding affinity for its intended biological target. This guide provides an in-depth comparison of the three principal methodologies employed for this purpose: the traditional yet powerful Radioligand Binding Assay, the elegant and real-time Surface Plasmon Resonance (SPR), and the thermodynamically informative Isothermal Titration Calorimetry (ITC).

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind experimental choices, ensuring that each described method is a self-validating system. By understanding the nuances of each technique, you will be empowered to select the most appropriate assay for your specific research question, interpret your data with confidence, and ultimately, accelerate your drug discovery pipeline.

The Three Pillars of Binding Affinity Determination

The choice of assay for determining the binding affinity of a novel piperidine-based ligand is not a one-size-fits-all decision. It is a strategic choice that depends on the specific research question, the properties of the ligand and receptor, and the desired depth of information. Here, we dissect the three most prominent techniques, offering a comparative analysis to guide your selection.

Radioligand Binding Assays: The Gold Standard of Sensitivity

Radioligand binding assays have long been considered the gold standard for quantifying ligand-receptor interactions, primarily due to their exceptional sensitivity and robustness.[1][2] These assays directly measure the binding of a radiolabeled ligand to its receptor, allowing for the determination of key parameters such as the dissociation constant (Kd) and the receptor density (Bmax).

The underlying principle is one of competition. In a typical competition assay, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the novel piperidine-based ligand). The ability of the test compound to displace the radioligand is a direct measure of its own binding affinity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([3H] or [125I]-labeled) Radioligand->Incubation Test_Compound Novel Piperidine Ligand (unlabeled) Test_Compound->Incubation Filtration Separation (Filtration to separate bound from free radioligand) Incubation->Filtration Scintillation Quantification (Scintillation Counting) Filtration->Scintillation Data_Analysis Data Analysis (Competition Curve Fitting to determine IC50 and Ki) Scintillation->Data_Analysis

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Label-Free Detection

Surface Plasmon Resonance (SPR) has emerged as a powerful optical technique for studying biomolecular interactions in real-time and without the need for labels.[1][3] This technology measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the piperidine ligand) to an immobilized ligand (the receptor).[3]

The key advantage of SPR is its ability to provide not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd). This detailed kinetic information can be invaluable for understanding the mechanism of action of a drug candidate. For instance, a compound with a slow dissociation rate may exhibit a longer duration of action in vivo.

SPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sensor_Chip Sensor Chip (e.g., CM5) Receptor_Immobilization Receptor Immobilization (e.g., Amine Coupling) Sensor_Chip->Receptor_Immobilization Analyte_Injection Analyte Injection (Piperidine Ligand at varying concentrations) Receptor_Immobilization->Analyte_Injection Association Association Phase (Real-time monitoring of binding) Analyte_Injection->Association Dissociation Dissociation Phase (Buffer flow to monitor ligand dissociation) Association->Dissociation Regeneration Regeneration (Removal of bound analyte) Dissociation->Regeneration Sensorgram Sensorgram Generation Dissociation->Sensorgram Regeneration->Analyte_Injection Next Cycle Kinetic_Analysis Kinetic & Affinity Analysis (Global fitting to determine ka, kd, and KD) Sensorgram->Kinetic_Analysis

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) stands out as the only technique that directly measures the heat released or absorbed during a binding event.[4][5] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][6]

This thermodynamic signature provides invaluable insights into the forces driving the binding interaction. For example, a binding event driven by a large negative enthalpy change is likely dominated by hydrogen bonding and van der Waals interactions, while an entropically driven interaction might be the result of hydrophobic effects and conformational changes. This level of detail is crucial for structure-activity relationship (SAR) studies and lead optimization.[6]

ITC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Solution Receptor in Sample Cell Titration Titration (Stepwise injection of ligand into sample cell) Receptor_Solution->Titration Ligand_Solution Piperidine Ligand in Syringe Ligand_Solution->Titration Heat_Measurement Heat Measurement (Direct measurement of heat change per injection) Titration->Heat_Measurement Binding_Isotherm Binding Isotherm Generation Heat_Measurement->Binding_Isotherm Thermodynamic_Analysis Thermodynamic Fitting (Determine KD, n, ΔH, ΔS) Binding_Isotherm->Thermodynamic_Analysis

Comparative Analysis of Binding Affinity Techniques

The following table provides a direct comparison of the three techniques, highlighting their key characteristics, strengths, and weaknesses to aid in the selection of the most appropriate method for your research needs.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competition for binding of a radiolabeled ligand.Change in refractive index upon binding to a sensor surface.Direct measurement of heat change upon binding in solution.[4][5]
Labeling Requirement Requires radiolabeling of a high-affinity ligand.[1]Label-free.[3]Label-free.[4]
Key Parameters Measured IC50, Kika, kd, KDKD, n, ΔH, ΔS.[4][6]
Throughput HighMedium to HighLow to Medium
Sensitivity Very High (pM to nM)High (pM to mM)Moderate (nM to mM)
Sample Consumption LowLowHigh
Information Provided AffinityKinetics and AffinityThermodynamics, Stoichiometry, and Affinity
Strengths Gold standard for affinity, high sensitivity, robust.[2]Real-time data, kinetic information, label-free.[3]Complete thermodynamic profile, in-solution measurement.[4][6]
Weaknesses Use of radioactivity, indirect measurement of affinity.Potential for artifacts due to protein immobilization.Higher sample consumption, lower throughput.
Best Suited For High-throughput screening, validating hits from primary screens.Detailed kinetic characterization, fragment-based screening.Lead optimization, understanding binding mechanism, validating other methods.

Case Study: Piperidine-Based Ligands for Sigma and Histamine Receptors

To illustrate the application of these techniques, let's consider the characterization of novel piperidine-based ligands targeting the Sigma-1 receptor (σ1R) and the Histamine H3 receptor (H3R). Both are important drug targets for a variety of neurological and psychiatric disorders.[7][8]

Sigma-1 Receptor (σ1R)

The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum.[7][9] Its signaling is complex and involves the modulation of calcium signaling.[7]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondria Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake ATP_Production ATP Production Ca_Mito->ATP_Production Stimulates Ligand Piperidine Ligand (Agonist) Ligand->Sigma1R Binds

Histamine H3 Receptor (H3R)

The H3R is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[8]

Histamine_H3_Receptor_Signaling Ligand Piperidine Ligand (Antagonist) H3R Histamine H3 Receptor Ligand->H3R Blocks G_Protein Gi/o Protein H3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_Protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Decreases

Example Binding Affinity Data for Piperidine-Based Ligands

The following table presents hypothetical but realistic binding affinity data for a series of novel piperidine-based ligands targeting the σ1R and H3R, as determined by the three techniques discussed.

CompoundTargetRadioligand Binding (Ki, nM)SPR (KD, nM)ITC (KD, nM)
Piperidine-Aσ1R15.218.520.1
Piperidine-Bσ1R5.86.25.5
Piperidine-CH3R25.630.128.4
Piperidine-DH3R8.910.39.1

Note: The consistency of the data across the different platforms provides a high degree of confidence in the determined binding affinities.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of your results, it is imperative to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for each of the key experiments.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a novel piperidine-based ligand for its target receptor.

Materials:

  • Receptor source (e.g., cell membranes or tissue homogenates)

  • Radioligand (e.g., [3H]-labeled standard)

  • Unlabeled test compound (piperidine ligand)

  • Assay buffer

  • Wash buffer

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the radioligand (typically at or below its Kd value)

    • Varying concentrations of the unlabeled test compound.

    • A fixed amount of the receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) of a novel piperidine-based ligand.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified receptor protein

  • Piperidine ligand (analyte)

  • Running buffer

  • Regeneration solution

Procedure:

  • Receptor Immobilization: Immobilize the purified receptor protein onto the surface of the sensor chip using a suitable chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the piperidine ligand over the sensor surface.

  • Association and Dissociation: Monitor the binding of the analyte to the immobilized receptor in real-time (association phase), followed by a buffer wash to monitor the dissociation of the complex (dissociation phase).

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the complete thermodynamic profile (KD, n, ΔH, and ΔS) of the interaction between a novel piperidine-based ligand and its target receptor.

Materials:

  • ITC instrument (e.g., MicroCal)

  • Purified receptor protein

  • Piperidine ligand

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the receptor protein and the piperidine ligand extensively against the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Set the desired experimental temperature.

  • Loading Samples: Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.[5]

Conclusion: An Integrated Approach to Binding Affinity Confirmation

The confirmation of receptor binding affinities for novel piperidine-based ligands is a multifaceted process that benefits from an integrated approach. While radioligand binding assays offer a sensitive and high-throughput method for initial screening and hit validation, SPR provides invaluable kinetic insights that can guide lead optimization. ITC, in turn, delivers a comprehensive thermodynamic understanding of the binding event, which is crucial for elucidating the molecular forces driving the interaction.

References

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. Available at: [Link]

  • Histamine and its Effects Mediated via H3 Receptor. SciSpace. Available at: [Link]

  • Full article: Sigma receptors [σRs]: biology in normal and diseased states. Taylor & Francis Online. Available at: [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... ResearchGate. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC. Available at: [Link]

  • Isothermal Titration Calorimetry ITC. protocols.io. Available at: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. Available at: [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Available at: [Link]

  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Structural features and CCR5 binding affinities of piperidine containing compounds. ResearchGate. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]

  • BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech. Available at: [Link]

  • Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Dot Language Graphviz. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • Guide to Running an SPR Experiment. Available at: [Link]

  • Surface plasmon resonance1. Available at: [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. EECS at Berkeley. Available at: [Link]

  • Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. Available at: [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Available at: [Link]

  • SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available at: [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Available at: [Link]

  • Binding affinities of the piperazine and piperazinone ligands 5a-8b and... ResearchGate. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at: [Link]

  • SPR (Biacore) Assay. Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

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Comparative

A Comparative Guide to Developing and Validating Stability-Indicating RP-HPLC Methods for Drug Candidates

In the landscape of pharmaceutical development, the stability of a drug candidate is not merely a characteristic; it is a cornerstone of its safety and efficacy profile. A stability-indicating analytical method (SIAM) is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stability of a drug candidate is not merely a characteristic; it is a cornerstone of its safety and efficacy profile. A stability-indicating analytical method (SIAM) is therefore one of the most critical tools in a formulation scientist's arsenal. Its purpose is to provide an unambiguous assessment of a drug's purity and integrity over time by separating, detecting, and quantifying the active pharmaceutical ingredient (API) apart from its degradation products, process impurities, and excipients.[1][2][3] This guide provides an in-depth, experience-driven comparison of strategies for developing and validating a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in the principles of Quality by Design (QbD) and the rigorous standards of international regulatory bodies.

Pillar 1: The Foundation - Strategic Planning and Forced Degradation

Before a single vial is placed in an autosampler, a successful method development campaign begins with a deep understanding of the molecule and a well-designed stress testing plan. The goal of forced degradation, or stress testing, is to intentionally degrade the drug candidate under conditions more severe than accelerated stability testing to identify likely degradation products and establish the method's specificity.[2][4] This is a non-negotiable prerequisite mandated by the International Council for Harmonisation (ICH) to prove a method is truly stability-indicating.[5][6][7]

The Causality of Stress Conditions

A common pitfall is to apply stress conditions haphazardly. A strategic approach, however, links specific stress conditions to the known chemical liabilities of the drug candidate. The objective is not to destroy the molecule, but to achieve a target degradation of 5-20%, which provides a sufficient quantity of degradants for analytical method development without rendering the sample unanalyzable.[4][7]

G

Experimental Protocol: Forced Degradation Study
  • Preparation : Prepare stock solutions of the drug candidate in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid/Base Hydrolysis : To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively. Heat at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation : Treat an aliquot of the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor over time.

  • Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 80°C). For solutions, heat at a controlled temperature.

  • Photolytic Degradation : Expose the drug substance (solid and in solution) to a controlled light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as specified in ICH Q1B.[5] A control sample should be protected from light.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the developing HPLC method. The goal is to chromatographically resolve the parent peak from all generated degradation products.

Pillar 2: Systematic Method Development - A QbD Approach

Traditional "one-factor-at-a-time" (OFAT) method development is inefficient and often fails to identify interactions between method parameters. A Quality by Design (QbD) approach, which emphasizes a systematic, risk-based methodology, is superior for developing robust and reliable methods.[8][9][10][11] This involves defining the method's goals (Analytical Target Profile), identifying critical parameters, and using Design of Experiments (DoE) to map a "design space" where the method consistently performs as intended.

Comparative Column and Mobile Phase Screening

The initial screening phase is critical for finding the best combination of stationary and mobile phases. A common mistake is to only screen on a single C18 column. A more robust approach compares columns with different selectivities.

ParameterAlternative A: Standard C18 Column Alternative B: Orthogonal Screening Rationale for Comparison
Stationary Phases Single L1-type C18 column.1. High-purity C18 (L1)2. Phenyl-Hexyl (L11)3. Biphenyl or PFP (L60)Different stationary phases provide unique retention mechanisms (hydrophobic, π-π interactions, shape selectivity), increasing the probability of resolving closely eluting or structurally similar degradants.
Organic Modifier Acetonitrile (ACN) only.Acetonitrile (ACN) vs. Methanol (MeOH)ACN and MeOH have different solvent strengths and selectivities. A change in organic modifier can significantly alter the elution order and resolution of peaks, a phenomenon known as "solvent-type selectivity."
Mobile Phase pH Single pH (e.g., 3.0).Screening at low, mid, and high pH (e.g., 2.7, 6.8, 9.0) using appropriate buffers.The pH of the mobile phase controls the ionization state of acidic and basic analytes. Modifying pH is the most powerful tool for manipulating the retention and peak shape of ionizable compounds.[12]

Expert Insight: Screening with both ACN and MeOH is crucial. While ACN often provides better efficiency, MeOH can offer unique selectivity for polar and aromatic compounds, which are common degradation products. The interaction between the solvent and a Phenyl-Hexyl column, for example, can be dramatically different and may be the key to separating a critical pair of degradants.

Optimization Using Design of Experiments (DoE)

Once promising conditions are identified, DoE is used to fine-tune the method and understand parameter interactions. A typical DoE would investigate factors like:

  • Gradient Time (tG): Affects the overall resolution and run time.

  • Column Temperature (T): Influences selectivity, viscosity, and backpressure.

  • Mobile Phase pH: Fine-tuning around the optimal pH found during screening.

This systematic approach builds robustness into the method from the start, ensuring that minor day-to-day variations in conditions do not lead to method failure.

G

Pillar 3: The Proof - Comprehensive Method Validation (ICH Q2(R1))

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[13] The ICH Q2(R1) guideline provides a harmonized framework for the required validation characteristics.[13][14][15]

Specificity: The Core of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol :

    • Analyze a placebo (formulation without API) to demonstrate no interference from excipients.

    • Analyze the API spiked with known impurities and degradants to confirm resolution.

    • Analyze the samples from the forced degradation study. The key is to demonstrate that the API peak is resolved from all degradation product peaks (Resolution > 2.0 is ideal).

    • Perform Peak Purity Analysis : Use a Photodiode Array (PDA) detector to assess the spectral homogeneity across each chromatographic peak.[16] A "pure" peak will have consistent spectra from its upslope to its downslope.[17] While not foolproof, it is a powerful tool to detect co-eluting impurities.[18]

Comparative Performance: A Tale of Two Methods

The table below illustrates the tangible benefits of a systematic, QbD-driven development process ("Optimized Method B") compared to a hastily developed method ("Initial Method A").

Validation ParameterAcceptance Criteria (Typical)Initial Method A (Poorly Developed)Optimized Method B (QbD Developed)
Specificity No interference at API RT; All degradants resolved (Rs > 2.0)Co-elution of a degradant under the API peak (Peak Purity Fails).Baseline resolution of all degradants (Rs > 2.5); Peak Purity Passes.
Linearity (r²) ≥ 0.9990.99910.9999
Accuracy (% Recovery) 98.0 - 102.0%103.5% (biased by co-elution)99.7%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%1.8%0.4%
Robustness %RSD ≤ 2.0% after small, deliberate changes (pH, temp, flow rate)Fails. Small change in pH causes peak swapping with an impurity.Passes. Results remain well within specification across the design space.
LOD / LOQ Sufficiently low to detect impuritiesLOQ: 0.1% of nominalLOQ: 0.03% of nominal
Key Validation Protocols in Brief
  • Linearity : Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the nominal concentration).[13] Plot the response versus concentration and determine the correlation coefficient (r²).

  • Accuracy : Perform recovery studies by spiking a placebo with known amounts of API at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[19]

  • Precision :

    • Repeatability : Perform at least six replicate measurements of a single sample concentration.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness : Make small, deliberate variations to method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%).[13] The system suitability parameters must remain within acceptable limits.

Conclusion

Developing a robust, reliable, and regulatory-compliant stability-indicating RP-HPLC method is a systematic, multi-faceted process. It requires more than just achieving separation; it demands a deep understanding of the drug candidate's chemistry, a strategic approach to stress testing, and a commitment to quality-by-design principles during development. By comparing orthogonal column chemistries, leveraging DoE for optimization, and performing rigorous validation as outlined by ICH guidelines, scientists can build methods that are not only fit for purpose but are also robust enough to be transferred and used reliably throughout the drug product's lifecycle. This scientific rigor is fundamental to ensuring the quality, safety, and efficacy of medicines delivered to patients.[20]

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • TechnoPharm. A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024). [Link]

  • TechnoPharm. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). [Link]

  • Bari, S. B., et al. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 73(4), 415–420. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. [Link]

  • Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A review on development and validation of HPLC method. [Link]

  • Pharmavice. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. [Link]

  • Taylor & Francis Online. (2025). Quality by design (QbD) approach to SE-HPLC method development for cetuximab Monoclonal antibodies. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

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Validation

A Comparative Guide to Piperidine Synthesis: Benchmarking Novel Methods Against Traditional Routes

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its prevalence demands efficient and versatile synthetic routes. Historically, the synth...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its prevalence demands efficient and versatile synthetic routes. Historically, the synthesis of this saturated heterocycle has relied on a handful of robust but often harsh methods. However, the relentless pursuit of sustainability, efficiency, and molecular complexity has spurred the development of innovative new strategies. This guide provides a critical comparison of these emerging techniques against their traditional counterparts, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Enduring Legacy of Traditional Methods

For decades, two primary strategies have dominated the landscape of piperidine synthesis: the catalytic hydrogenation of pyridines and the Hofmann-Löffler-Freytag reaction. These methods, while effective, often come with significant drawbacks in terms of substrate scope, functional group tolerance, and reaction conditions.

Catalytic Hydrogenation of Pyridine: The Workhorse Approach

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This method is widely employed in industrial settings due to the ease of catalyst separation and recycling.[1]

Mechanism and Causality: The aromaticity of the pyridine ring necessitates potent catalytic systems to overcome the high activation energy of reduction.[1] Precious metal catalysts, such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium, are commonly used, often requiring high pressures (50-70 bar) and elevated temperatures.[1][2] The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating the use of acidic additives to protonate the nitrogen, thereby facilitating the reduction.[1]

Experimental Protocol: Catalytic Hydrogenation of 2-Methylpyridine

Objective: To synthesize 2-methylpiperidine via the catalytic hydrogenation of 2-methylpyridine using a Platinum(IV) oxide catalyst.

Materials:

  • 2-Methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a suitable reaction vessel for the high-pressure reactor, dissolve 2-methylpyridine (1 equivalent) in glacial acetic acid. The acid serves as a solvent and protonates the pyridine nitrogen, enhancing the catalytic activity.[2]

  • Carefully add Platinum(IV) oxide (typically 1-5 mol%) to the solution.

  • Place the vessel inside the high-pressure reactor and seal it according to the manufacturer's instructions.

  • Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70 bar).[2]

  • Commence stirring and maintain the reaction at room temperature for 4-6 hours.[2] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the reactor.

  • Filter the reaction mixture to remove the PtO₂ catalyst. The catalyst can often be recovered and reused.

  • The filtrate, containing the 2-methylpiperidine salt, is then subjected to a standard aqueous work-up, including basification to liberate the free amine, followed by extraction and purification (e.g., by distillation).

The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Cyclization

This classic name reaction provides a route to pyrrolidines and piperidines through the intramolecular cyclization of N-haloamines.[3] It proceeds via a free-radical mechanism, initiated either thermally or photochemically.[3]

Mechanism and Causality: The reaction is initiated by the homolytic cleavage of the N-halogen bond of a protonated N-haloamine, generating a nitrogen-centered radical.[3] This radical then undergoes an intramolecular 1,5-hydrogen atom transfer from a delta-carbon, forming a carbon-centered radical.[4] Subsequent halogen transfer and nucleophilic cyclization upon treatment with a base yield the piperidine ring.[3] The requirement for strongly acidic conditions and the generation of highly reactive radical intermediates can limit its applicability to sensitive substrates.

The New Wave: Innovations in Piperidine Synthesis

Modern synthetic chemistry has ushered in a new era of piperidine synthesis, characterized by milder reaction conditions, greater functional group tolerance, and enhanced stereocontrol.

Biocatalysis: Nature's Approach to Precision Synthesis

Enzymes are increasingly being harnessed as powerful catalysts for complex organic transformations. In the realm of piperidine synthesis, biocatalysis offers unparalleled stereoselectivity and environmentally benign reaction conditions.[5]

A groundbreaking recent strategy combines biocatalytic C-H oxidation with radical cross-coupling.[6][7][8] This two-step process first utilizes an enzyme to selectively hydroxylate a specific C-H bond on the piperidine ring.[6][8] The resulting hydroxylated piperidine then undergoes a nickel-electrocatalyzed radical cross-coupling to introduce a wide range of substituents.[6] This modular approach dramatically simplifies the synthesis of complex, three-dimensional piperidine derivatives, reducing multi-step sequences to just a few efficient transformations.[6]

Another innovative biocatalytic method employs immobilized Candida antarctica lipase B (CALB) in a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce highly substituted piperidines in excellent yields.[5]

Experimental Workflow: Biocatalytic C-H Oxidation and Radical Cross-Coupling

G cluster_0 Part 1: Biocatalytic C-H Oxidation cluster_1 Part 2: Radical Cross-Coupling Start Piperidine Substrate Enzyme Engineered Cytochrome P450 Enzyme Oxidation Selective C-H Hydroxylation Product1 Hydroxylated Piperidine Intermediate Product1_copy Hydroxylated Piperidine Intermediate Coupling_Partner Coupling Partner (e.g., Aryl Halide) Catalyst Nickel Electrocatalysis Coupling Radical Cross-Coupling Final_Product Functionalized Piperidine

Caption: Workflow for the two-stage biocatalytic C-H oxidation and radical cross-coupling synthesis of functionalized piperidines.

Transition Metal Catalysis: Efficiency and Selectivity

Modern transition metal catalysis has provided a plethora of new methods for piperidine synthesis, often proceeding under mild conditions with high degrees of chemo- and stereoselectivity.[9]

  • Iridium-catalyzed Ionic Hydrogenation: A robust iridium(III) catalyst enables the selective hydrogenation of pyridines to piperidines, tolerating a wide range of sensitive functional groups such as nitro, azido, and bromo groups.[10] This method is scalable and provides the final product as an easily isolable piperidinium salt.[10]

  • Rhodium-catalyzed Asymmetric Reductive Transamination: This innovative approach utilizes a chiral primary amine to induce chirality during the rhodium-catalyzed transfer hydrogenation of pyridinium salts, providing access to highly valuable chiral piperidines without the need for a chiral catalyst or hydrogen gas.[11]

  • Gold-catalyzed Cyclization: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines.[9]

Electrocatalytic Hydrogenation: A Greener Alternative

Electrosynthesis offers a sustainable alternative to traditional hydrogenation methods that rely on high-pressure hydrogen gas. A recently developed system employs an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst to hydrogenate pyridines at ambient temperature and pressure.[12] This method achieves high current efficiency and quantitative conversion of pyridine to piperidine, highlighting the potential of electrochemistry in fine chemical synthesis.[12]

Performance at a Glance: A Comparative Summary

FeatureCatalytic Hydrogenation of PyridineHofmann-Löffler-Freytag ReactionBiocatalytic C-H Oxidation/Cross-CouplingIridium-Catalyzed Ionic HydrogenationElectrocatalytic Hydrogenation
Reaction Conditions High pressure, elevated temperature[1][2]Strong acid, heat or UV light[3]Mild, ambient conditions[6]Mild conditions[10]Ambient temperature and pressure[12]
Reagents H₂ gas, metal catalysts (Pd, Pt, Rh, Ni)[1]N-haloamine, strong acid[3]Enzyme, Ni electrocatalysis[6]Ir(III) catalyst, H₂ source[10]Rh catalyst, electricity[12]
Stereoselectivity Generally low unless chiral auxiliaries are usedNot typically stereoselectiveHigh enantio- and diastereoselectivity[6][13]High selectivity[10]Not inherently stereoselective
Functional Group Tolerance Limited, sensitive groups may be reduced[1]Limited due to harsh acidic and radical conditions[3]Excellent, modular approach[6][13]Excellent, tolerates many sensitive groups[10]Good, avoids harsh chemical reductants
Sustainability Relies on precious metals and high energy inputUse of strong acids and potentially hazardous reagents"Green" approach using enzymesRequires a precious metal catalyst"Green" approach using electricity instead of H₂ gas
Scalability Highly scalable, used in industry[1]Generally limited to lab scalePotentially scalable[14]Scalable to decagrams[10]Demonstrates potential for preparative scale[12]

Conclusion: Choosing the Right Path Forward

The synthesis of piperidines is no longer confined to the harsh conditions of traditional methods. The advent of biocatalysis, advanced transition metal catalysis, and electrochemistry has opened up a new world of possibilities for accessing this privileged scaffold with unprecedented efficiency, selectivity, and sustainability.

While the catalytic hydrogenation of pyridines remains a valuable tool for large-scale, simple piperidine synthesis, its limitations in the context of complex, functionalized molecules are apparent. The Hofmann-Löffler-Freytag reaction, though mechanistically insightful, is often superseded by milder and more versatile methods.

For the modern medicinal or process chemist, the new wave of synthetic methods offers a powerful toolkit. Biocatalytic approaches provide access to previously unattainable levels of stereochemical complexity, while transition metal-catalyzed reactions offer a broad substrate scope and functional group tolerance. Electrosynthesis stands out as a particularly promising green alternative, aligning with the growing demand for sustainable chemical manufacturing.

Ultimately, the choice of synthetic route will depend on the specific target molecule, desired scale, and available resources. By understanding the strengths and weaknesses of both traditional and novel methods, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of the next generation of piperidine-containing therapeutics.

Reaction Mechanism: Hofmann-Löffler-Freytag Reaction

G Start Protonated N-Haloamine Radical_Formation Homolytic Cleavage (Heat or Light) Start->Radical_Formation N_Radical Nitrogen-centered Radical + Halogen Radical Radical_Formation->N_Radical H_Abstraction Intramolecular 1,5-Hydrogen Abstraction N_Radical->H_Abstraction C_Radical Carbon-centered Radical H_Abstraction->C_Radical Halogen_Transfer Halogen Radical Recombination C_Radical->Halogen_Transfer Halo_Intermediate Delta-Haloamine Intermediate Halogen_Transfer->Halo_Intermediate Cyclization Nucleophilic Cyclization (Base) Halo_Intermediate->Cyclization Product Piperidine Product Cyclization->Product

Caption: Free-radical mechanism of the Hofmann-Löffler-Freytag reaction for piperidine synthesis.

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). News-Medical.net. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Hofmann-Loffler-Freytag Reaction. Pharmapproach. Retrieved from [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1863-1869. Retrieved from [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Retrieved from [Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. Retrieved from [Link]

  • Harawa, V., et al. (2022). Harnessing Biocatalytic Cascades to Access Pharmaceutically Relevant Piperidines. Journal of the American Chemical Society, 144(46), 21088–21095. Retrieved from [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Retrieved from [Link]

  • Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. Retrieved from [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Retrieved from [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 20). Phys.org. Retrieved from [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 19). Rice University News and Media Relations. Retrieved from [Link]

  • Hofmann–Löffler–Freytag Reaction. (2021, September 21). YouTube. Retrieved from [Link]

  • Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! (2019, April 18). YouTube. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-(4-Methylphenyl)sulfonylpiperidine: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-(4-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-(4-Methylphenyl)sulfonylpiperidine, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile

Based on analogous compounds, 4-(4-Methylphenyl)sulfonylpiperidine is anticipated to present the following hazards:

  • Skin Corrosion/Irritation : May cause skin irritation or chemical burns upon contact.[1]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye damage.[1]

  • Respiratory Tract Irritation : Inhalation of dust or fumes may irritate the respiratory system.[1]

  • Harmful if Swallowed : Oral ingestion may be toxic.[1]

Core Protective Measures: Your PPE Arsenal

A multi-layered approach to PPE is crucial when handling 4-(4-Methylphenyl)sulfonylpiperidine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (Nitrile recommended)Laboratory coatN95 or higher-rated respirator
Dissolving and Solution Handling Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended)Chemical-resistant laboratory coat or apronWork in a certified chemical fume hood
Large-Scale Operations or Spills Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges

Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or splashes that can cause severe eye damage.

  • Recommendation: At a minimum, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

Hand Protection:

  • Rationale: To prevent skin absorption and irritation.

  • Recommendation: Handle with chemical-impermeable gloves.[2][4] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2] For prolonged contact or in the event of a spill, consider gloves with a higher level of chemical resistance.

Body Protection:

  • Rationale: To protect the skin from accidental contact.

  • Recommendation: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls is recommended.[5]

Respiratory Protection:

  • Rationale: To prevent the inhalation of harmful dust or vapors.

  • Recommendation: All handling of solid 4-(4-Methylphenyl)sulfonylpiperidine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2]

Operational Blueprint: From Lab Bench to Disposal

The following diagram outlines the critical steps for the safe handling of 4-(4-Methylphenyl)sulfonylpiperidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_dissolve Dissolve/Handle in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Safe handling workflow for 4-(4-Methylphenyl)sulfonylpiperidine.

Donning PPE:

  • Gown/Coat: Put on your laboratory coat or chemical-resistant suit.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye/Face Protection: Remove your face shield and goggles.

  • Respirator: If worn, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

All waste containing 4-(4-Methylphenyl)sulfonylpiperidine, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container.

  • Contaminated Materials: Place used gloves, wipes, and other contaminated disposable materials into a designated hazardous waste bag.

Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-(4-Methylphenyl)sulfonylpiperidine into your research and development workflows, fostering a secure and productive laboratory environment.

References

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • University of Wisconsin Hospitals and Clinics Authority. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • PCC Group. (2024, May 7). Piperidine - Safety Data Sheet. [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: Piperidine. [Link]

  • PubChem. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine. National Center for Biotechnology Information. [Link]

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